Jak1-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13IN6 |
|---|---|
Molecular Weight |
416.22 g/mol |
IUPAC Name |
4-[1-[(4-iodophenyl)methyl]-5-methyltriazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H13IN6/c1-10-14(15-13-6-7-18-16(13)20-9-19-15)21-22-23(10)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,20) |
InChI Key |
YSYLJMXLXOALSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)I)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
The Selectivity Profile of a JAK1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of a Janus kinase 1 (JAK1) inhibitor against other members of the JAK family: JAK2, JAK3, and tyrosine kinase 2 (TYK2). While specific quantitative data for a compound designated "Jak1-IN-9" is not publicly available, this document outlines the established methodologies for determining such a selectivity profile and presents representative data for a highly selective JAK1 inhibitor.
Introduction to JAK Kinase Selectivity
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2] They play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is integral to numerous cellular processes, including immunity, inflammation, and hematopoiesis.[1][3] Given the high degree of homology within the ATP-binding sites of JAK isoforms, achieving selectivity for a specific JAK kinase is a significant challenge in drug development.[4][5] The selectivity of a JAK inhibitor is crucial as it can dictate the therapeutic efficacy and the safety profile of the drug, minimizing off-target effects.[5][6] For instance, potent inhibition of JAK2 can be associated with hematological side effects, while inhibition of JAK3 may lead to immunosuppression.[5]
Quantitative Selectivity Profile
The selectivity of a JAK inhibitor is quantitatively assessed by determining its half-maximal inhibitory concentration (IC50) against each of the JAK family members. A lower IC50 value indicates greater potency. The ratio of IC50 values between different JAK kinases provides a measure of selectivity.
Table 1: Representative Biochemical Selectivity Profile of a Highly Selective JAK1 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK1) |
| JAK1 | 5 | 1 |
| JAK2 | >1000 | >200 |
| JAK3 | >1000 | >200 |
| TYK2 | 500 | 100 |
Note: The data presented in this table is representative of a highly selective JAK1 inhibitor and is based on values reported in the literature for similar compounds. Specific values for "this compound" are not available.
Experimental Protocols
The determination of a JAK inhibitor's selectivity profile involves a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess activity in a more physiological context.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JAK kinases. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]
Objective: To determine the IC50 value of the inhibitor against purified JAK1, JAK2, JAK3, and TYK2 enzymes.
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.[7]
-
Biotinylated peptide substrate (e.g., a peptide derived from STAT1).[7]
-
Adenosine triphosphate (ATP).[7]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).[7]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC).[7]
-
384-well microplates.
-
Plate reader capable of HTRF detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the specific JAK enzyme, and the biotinylated peptide substrate.
-
Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each enzyme).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[7]
-
Reaction Termination and Detection: Stop the reaction by adding EDTA. Subsequently, add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor).
-
Signal Measurement: After another incubation period (e.g., 60 minutes) to allow for antibody binding, read the plate on an HTRF-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay (In Situ)
Cellular assays are essential to confirm the selectivity observed in biochemical assays within a more complex biological system. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines.[1][6]
Objective: To assess the functional selectivity of the inhibitor by measuring its effect on JAK-mediated signaling pathways in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Ba/F3 cells engineered to express specific JAKs).[6]
-
Cytokines to specifically activate different JAK pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-2 for JAK1/JAK3).[1]
-
Test inhibitor at various concentrations.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against phosphorylated STAT proteins (pSTATs), such as anti-pSTAT1, anti-pSTAT3, and anti-pSTAT5.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture the chosen cell line.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or DMSO for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway. For example, use IL-6 to assess the inhibition of JAK1/2-mediated pSTAT3 signaling.
-
Fixation and Permeabilization: After a short stimulation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state of the proteins and then permeabilize the cell membranes to allow for intracellular antibody staining.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest.
-
Data Analysis: Calculate the percent inhibition of cytokine-induced pSTAT phosphorylation for each inhibitor concentration. Determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Visualizing the JAK-STAT signaling pathway and the experimental workflow for determining inhibitor selectivity can aid in understanding the context and process of this research.
Caption: Figure 1: The JAK-STAT Signaling Pathway.
Caption: Figure 2: Experimental Workflow for Kinase Selectivity Profiling.
Conclusion
The determination of a JAK inhibitor's selectivity profile is a cornerstone of its preclinical characterization. Through a combination of robust biochemical and cellular assays, researchers can quantify the potency and selectivity of a compound against the four members of the JAK family. This information is critical for predicting both the therapeutic potential and the likely safety profile of a novel JAK inhibitor, guiding its further development towards clinical applications. While the specific data for "this compound" remains elusive in the public domain, the methodologies described herein provide a comprehensive framework for the evaluation of any novel JAK1-selective inhibitor.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bindingdb.org]
Determining the IC50 Value of Jak1-IN-9 in Biochemical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of Jak1-IN-9, a potent and selective inhibitor of Janus Kinase 1 (JAK1), in biochemical assays. This document outlines the core principles of JAK1 inhibition, presents the inhibitory activity of this compound, details a representative experimental protocol for IC50 determination, and illustrates the relevant biological and experimental workflows.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling pathways initiated by cytokines and growth factors. These pathways, collectively known as the JAK-STAT signaling pathway, are pivotal in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAK kinases attractive therapeutic targets.
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for JAK1. By competitively binding to the ATP-binding site of the JAK1 enzyme, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of genes involved in inflammatory and immune responses.
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory activity of this compound against JAK family kinases is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound in biochemical assays.
| Kinase | IC50 (nM) | Selectivity (fold vs. JAK1) |
| JAK1 | 72 | - |
| JAK2 | 839 | ~11.6 |
| JAK3 | >864 | >12 |
| TYK2 | >864 | >12 |
Data sourced from a study by WooChan Kim, et al. (2022).[1]
Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to changes in gene expression. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by this compound.
References
Unveiling the Binding Profile of Jak1-IN-9: A Technical Guide to its Interaction with the JAK1 Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the binding kinetics and affinity of Jak1-IN-9, a selective inhibitor of the Janus Kinase 1 (JAK1) enzyme. Understanding the precise molecular interactions between inhibitors and their targets is paramount in the development of targeted therapies for a multitude of inflammatory and autoimmune diseases where the JAK-STAT signaling pathway plays a central role. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key biological pathways and experimental workflows.
Executive Summary
This compound demonstrates potent and selective inhibition of the JAK1 kinase. While specific kinetic parameters such as the association rate (k_on), dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_d) are not publicly available, the half-maximal inhibitory concentration (IC50) has been determined, offering a robust measure of the compound's potency. The selectivity of this compound for JAK1 over other members of the JAK family, particularly JAK2, underscores its potential for a more targeted therapeutic intervention with a reduced off-target activity profile.
Data Presentation: Binding Affinity and Potency
The inhibitory activity of this compound against JAK family kinases is summarized in the table below. The data is derived from in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
| Kinase Target | IC50 (nM) | Selectivity (over JAK1) |
| JAK1 | 72 | 1x |
| JAK2 | 839 | ~11.65x |
| JAK3 | >1000 | >13.8x |
| TYK2 | >1000 | >13.8x |
Data sourced from MedChemExpress, citing Kim, W., et al. (2022).[1]
The data clearly indicates that this compound is significantly more potent against JAK1 compared to JAK2, and shows minimal activity against JAK3 and TYK2 at concentrations up to 1000 nM. This selectivity is a critical attribute for a therapeutic candidate, as indiscriminate inhibition of JAK isoforms can lead to unwanted side effects.
Experimental Protocols
The determination of the IC50 values for this compound was likely performed using a biochemical kinase assay. While the specific protocol for this compound is detailed in the primary literature, a general and widely accepted methodology for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the IC50 of a compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant human JAK1 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (a peptide that can be phosphorylated by the kinase)
-
This compound (or test compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)
-
Microplate reader capable of detecting the signal from the chosen detection method.
2. Assay Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase buffer to the final desired concentrations.
-
Kinase Reaction Mixture: The recombinant JAK1 kinase is diluted in the kinase buffer.
-
Incubation: The kinase is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
Reaction Progression: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection reagent.
-
Data Analysis: The signal from each well is measured using a microplate reader. The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway Diagram
The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines and growth factors. This compound targets a key component of this pathway.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical in vitro kinase assay to determine the inhibitory potency of a compound like this compound.
Caption: Workflow for an in vitro kinase inhibition assay.
References
In-Depth Technical Guide to Jak1-IN-9 (CAS: 2875041-96-4): A Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak1-IN-9 (also known as compound 23a) is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2] With a half-maximal inhibitory concentration (IC50) of 72 nM for JAK1 and a selectivity of over 12-fold against other JAK family members, this compound represents a valuable tool for research into the therapeutic potential of selective JAK1 inhibition in various inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, and in vitro activity of this compound, along with detailed experimental protocols relevant to its study.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 2875041-96-4 | [1] |
| Molecular Formula | C20H19IN6 | Inferred from Synthesis |
| Molecular Weight | 486.32 g/mol | Inferred from Synthesis |
| Appearance | White to off-white solid | Typical for purified small molecules |
| Solubility | Soluble in DMSO | General laboratory practice |
| Storage | Store at -20°C for long-term stability | General laboratory practice |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the kinase activity of JAK1. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in signal transduction for a wide array of cytokines, interferons, and growth factors. This signaling occurs through the JAK-STAT pathway.
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus. In the nucleus, STAT dimers act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.
This compound, by binding to the ATP-binding site of JAK1, prevents its phosphorylation and activation, thereby blocking the entire downstream signaling cascade.
JAK-STAT signaling pathway and the inhibitory action of this compound.
Synthesis
This compound is a 4-(1,5-triazole)-pyrrolopyrimidine derivative. The synthesis of this class of compounds has been described in the scientific literature. A generalized synthetic scheme is presented below. The synthesis involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by the introduction of the triazole and other functionalities. For the specific synthesis of compound 23a (this compound), please refer to the detailed procedures outlined in the cited literature.[2]
Generalized synthesis workflow for pyrrolopyrimidine-based JAK inhibitors.
In Vitro Biological Activity
The primary in vitro biological activity of this compound is its potent and selective inhibition of JAK1.
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 72 | - |
| JAK2 | > 864 | > 12-fold |
| JAK3 | > 864 | > 12-fold |
| TYK2 | > 864 | > 12-fold |
Data sourced from[2]
This selectivity profile makes this compound a valuable tool for dissecting the specific roles of JAK1 in various cellular processes and disease models, with potentially fewer off-target effects related to the inhibition of other JAK isoforms.
Experimental Protocols
JAK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against JAK1 using a commercially available ADP-Glo™ kinase assay kit.
Materials:
-
Recombinant human JAK1 enzyme
-
JAK1 substrate (e.g., a suitable peptide)
-
ATP
-
Kinase assay buffer
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to all wells.
-
Add the test inhibitor dilutions to the appropriate wells. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition/background).
-
Add the JAK1 enzyme to all wells except the no-enzyme control.
-
Add the JAK1 substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for determining IC50 using the ADP-Glo™ kinase assay.
In Vivo and Pharmacokinetic Data
As of the last update, there is limited publicly available information regarding the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology of this compound. For researchers and drug development professionals, these studies would be the critical next steps in evaluating the therapeutic potential of this compound. Such studies would typically involve:
-
Pharmacokinetic studies in animal models (e.g., rodents, non-human primates): To determine parameters such as bioavailability, half-life, clearance, and volume of distribution.
-
Efficacy studies in animal models of inflammatory or autoimmune diseases: For example, collagen-induced arthritis in rodents to assess the anti-inflammatory and disease-modifying potential of this compound.
-
Toxicology studies: To evaluate the safety profile of the compound.
Conclusion
This compound is a potent and selective JAK1 inhibitor that serves as a valuable chemical probe for studying the role of JAK1 in health and disease. Its well-defined in vitro activity and selectivity make it a suitable tool for target validation and for investigating the downstream consequences of JAK1 inhibition. Further preclinical development, including comprehensive in vivo efficacy and safety studies, is necessary to fully elucidate its potential as a therapeutic agent.
References
Methodological & Application
Application Note and Protocol: Jak1-IN-9 In Vitro Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases essential for cytokine-mediated signaling. The JAK-STAT pathway is activated by various cytokines and growth factors, playing a critical role in immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is associated with a range of inflammatory diseases and cancers.[2][3] Jak1 is a key member of this family, and its inhibition is a promising therapeutic strategy for several autoimmune disorders.[4] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of Jak1-IN-9, a potential Jak1 inhibitor, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Signaling Pathway
The JAK-STAT signaling cascade begins when a cytokine binds to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[5][6] The activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[1][5][6]
Figure 1: Simplified diagram of the Jak1-STAT signaling pathway.
Quantitative Data Summary
The inhibitory activity of compounds against Jak1 and other kinases is typically measured as the half-maximal inhibitory concentration (IC50). The table below presents a compilation of IC50 values for various known JAK inhibitors for comparative purposes.
| Compound | Jak1 IC50 (nM) | Jak2 IC50 (nM) | Jak3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| AZD0449 | 2.4 | >1000 | >1000 | >1000 | [7] |
| AZD4604 | 0.54 | >1000 | >1000 | >1000 | [7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [8] |
| Abrocitinib | 29 | 803 | >10000 | 1250 | [4][8] |
| Oclacitinib | 10 | 18 | 99 | 63 | [9] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [9] |
| Filgotinib | 10 | 28 | 810 | 116 | [9] |
Experimental Protocol: this compound In Vitro Kinase Assay (TR-FRET)
This protocol is based on the LanthaScreen™ TR-FRET platform, a common method for assessing kinase activity.[10] The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a GST-tagged Jak1 kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing the europium donor and ULight™ acceptor into close proximity, which generates a FRET signal.[11][12][13]
Materials and Reagents
-
Enzyme: Recombinant human Jak1, GST-tagged (e.g., SignalChem Cat. #J01-11G).[14]
-
Detection Antibody: LanthaScreen™ Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific, PV5594).[16][17][18][19][20]
-
Compound: this compound, dissolved in 100% DMSO.
-
Assay Buffer: 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[14][15]
-
ATP: Adenosine triphosphate solution.
-
Stop Solution: TR-FRET Dilution Buffer containing EDTA (e.g., 20 mM).
-
Plates: Low-volume, 384-well white assay plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
Experimental Workflow Diagram
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. revvity.com [revvity.com]
- 12. Catalytic Specificity of Human Protein Tyrosine Kinases Revealed by Peptide Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. LanthaScreen Eu-anti-GST Antibody 25μg:Antibodies | Fisher Scientific [fishersci.com]
- 17. LanthaScreen™ Eu-anti-GST Antibody | Fisher Scientific [fishersci.ca]
- 18. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]
- 19. LanthaScreen™ Eu-anti-GST Antibody 1 mg | Buy Online | thermofisher.com [thermofisher.com]
- 20. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]
Application Notes and Protocols for Jak1-IN-9: A Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] These enzymes are integral to the JAK-STAT signaling pathway, which plays a pivotal role in regulating cellular proliferation, differentiation, apoptosis, and immune responses.[2][3] The binding of cytokines to their receptors triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Subsequently, JAKs phosphorylate the STATs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[2][4]
Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory conditions, and cancers.[5][6] Specifically, JAK1 is involved in the signaling of numerous pro-inflammatory cytokines, making it a key therapeutic target.[3] Selective inhibition of JAK1 is a promising strategy to modulate the immune response while potentially minimizing off-target effects associated with broader JAK inhibition.
Jak1-IN-9 is a potent and selective ATP-competitive inhibitor of JAK1. This document provides a detailed guide for a cell-based functional assay to characterize the inhibitory activity of this compound by measuring the phosphorylation of STAT3 in response to Interleukin-6 (IL-6) stimulation in a relevant human cell line.
Signaling Pathway
The diagram below illustrates the canonical JAK1-STAT3 signaling pathway initiated by IL-6 and the mechanism of inhibition by this compound.
Caption: JAK1-STAT3 Signaling Pathway and Inhibition by this compound.
Data Presentation
The inhibitory activity and selectivity of this compound are summarized in the tables below. Table 1 presents the half-maximal inhibitory concentration (IC50) values against the four JAK family members, demonstrating the selectivity of this compound for JAK1. Table 2 provides dose-response data for the inhibition of IL-6 induced STAT3 phosphorylation in a cell-based assay.
Table 1: this compound IC50 Values for JAK Family Kinases (Hypothetical Data)
| Kinase | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 185.6 |
| JAK3 | 987.3 |
| TYK2 | 452.1 |
Table 2: Dose-Response of this compound on IL-6 Induced p-STAT3 (Hypothetical Data)
| This compound (nM) | % Inhibition of p-STAT3 |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 68.4 |
| 100 | 92.1 |
| 1000 | 98.7 |
| IC50 (nM) | 7.8 |
Experimental Protocols
Cell-Based Functional Assay for this compound: Inhibition of IL-6 Induced STAT3 Phosphorylation
This protocol describes a method to determine the potency of this compound in a cell-based assay by measuring the inhibition of IL-6-stimulated phosphorylation of STAT3 in the human hepatocellular carcinoma cell line, HepG2.
Materials and Reagents:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Recombinant Human IL-6
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Phospho-STAT3 (Tyr705) and Total STAT3 antibodies
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
Experimental Workflow Diagram:
Caption: Experimental Workflow for the this compound Cell-Based Functional Assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed 5 x 10^4 HepG2 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
-
Cell Treatment and Stimulation:
-
Gently wash the cells with PBS.
-
Replace the culture medium with serum-free DMEM and incubate for 4 hours to serum starve the cells.
-
Remove the serum-free medium and add the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Stimulate the cells by adding recombinant human IL-6 to a final concentration of 20 ng/mL to all wells except for the unstimulated control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Detection of STAT3 Phosphorylation (Western Blotting):
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT3 and total STAT3.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Calculate the percentage inhibition of STAT3 phosphorylation for each concentration of this compound relative to the IL-6 stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for a cell-based functional assay to evaluate the potency and mechanism of action of the selective JAK1 inhibitor, this compound. The detailed protocol for assessing the inhibition of IL-6 induced STAT3 phosphorylation, along with the illustrative signaling pathway and experimental workflow diagrams, offers a robust framework for researchers in the field of drug discovery and development. The provided hypothetical data serves as a representative example of the expected outcomes for a potent and selective JAK1 inhibitor.
References
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak1-IN-9 in a Rheumatoid Arthritis Synovial Fibroblast Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of RA, contributing to the inflammatory environment and degradation of cartilage and bone. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway plays a crucial role in mediating the effects of pro-inflammatory cytokines that drive the aggressive phenotype of RA synovial fibroblasts (RASF).[1][2]
Jak1-IN-9 is a potent and selective inhibitor of JAK1 with a reported IC50 of 72 nM and shows over 12-fold selectivity for JAK1 compared to other JAK isoforms. By targeting JAK1, this compound is expected to modulate the inflammatory responses in RASF, making it a valuable tool for in vitro studies aimed at understanding the therapeutic potential of selective JAK1 inhibition in rheumatoid arthritis.
These application notes provide a summary of the expected effects of selective JAK1 inhibition on RASF based on data from similar selective JAK1 inhibitors, along with detailed protocols for key experiments to evaluate the efficacy of this compound in an in vitro RASF model.
Data Presentation
The following tables summarize the expected dose-dependent effects of selective JAK1 inhibition on key inflammatory markers and signaling proteins in RASF. This data is extrapolated from studies using other selective JAK1 inhibitors, such as upadacitinib and filgotinib, and should be verified experimentally for this compound.
Table 1: Effect of Selective JAK1 Inhibition on IL-6 Production in Activated RASF
| Inhibitor Concentration | % Inhibition of IL-6 Secretion (vs. Stimulated Control) |
| 0.01 µM | Significant reduction observed with some selective JAK1 inhibitors[1] |
| 0.1 µM | Dose-dependent reduction |
| 1 µM | Strong inhibition, nearing baseline levels[1] |
| 5 µM | Approximately 30% inhibition (Filgotinib in IL-1β stimulated RASF)[3] |
Data is illustrative and based on the effects of upadacitinib and filgotinib on RASF.[1][3]
Table 2: Effect of JAK Inhibition on MMP-3 and Chemokine Release in IL-1β Activated RASF
| Inhibitor | Concentration | % Inhibition of MMP-3 | % Inhibition of CXCL8 | % Inhibition of CXCL1 | % Inhibition of CCL2 |
| Peficitinib (pan-JAKi) | 5 µM | 88% | 56% | 36% | 22% |
| Filgotinib (JAK1/2) | 5 µM | Not significant | Not significant | Not significant | 21% |
This table showcases the effects of a pan-JAK inhibitor (Peficitinib) and a JAK1/2 inhibitor (Filgotinib) as a reference for expected outcomes.[3]
Table 3: Effect of JAK Inhibition on STAT3 Phosphorylation in RASF
| Inhibitor | Concentration | Effect on p-STAT3 Levels |
| Peficitinib (pan-JAKi) | 1 µM | Significant decrease[4] |
| Tofacitinib (pan-JAKi) | 1 µM | Significant decrease[4] |
This table shows the effect of pan-JAK inhibitors on p-STAT3, a downstream target of JAK1 signaling. Similar effects are anticipated with a selective JAK1 inhibitor like this compound.
Mandatory Visualizations
References
Application Notes and Protocols for Western Blot Analysis of p-STAT Following JAK1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including inflammation, immunity, cell proliferation, and differentiation.[1][2] Dysregulation of the JAK/STAT pathway is implicated in various diseases, particularly autoimmune disorders and cancers.[3][4] The pathway is initiated by the binding of cytokines or growth factors to their specific receptors, leading to the activation of receptor-associated JAKs.[2][5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[6] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[5][7]
Selective inhibition of JAK1, a key member of the JAK family, has emerged as a promising therapeutic strategy for various inflammatory and autoimmune diseases.[8] Small molecule inhibitors targeting JAK1 can effectively block the downstream phosphorylation of STAT proteins, thereby modulating the immune response.[8][9] Jak1-IN-9 is a representative small molecule inhibitor targeting the JAK1 kinase. This document provides a detailed protocol for the analysis of STAT phosphorylation (p-STAT) by Western blot in response to treatment with a selective JAK1 inhibitor.
Signaling Pathway
The JAK/STAT signaling cascade is a direct route for transmitting extracellular signals to the nucleus. The diagram below illustrates the canonical JAK/STAT pathway and the mechanism of action for a selective JAK1 inhibitor.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the effect of a JAK1 inhibitor on STAT phosphorylation.
Cell Culture and Treatment
Materials:
-
Appropriate cell line (e.g., HeLa, Jurkat, or other cells with an active JAK/STAT pathway)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
JAK1 inhibitor (this compound)
-
Cytokine for stimulation (e.g., Interleukin-6 [IL-6] or Interferon-gamma [IFN-γ])
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the desired confluency is reached, replace the medium with fresh, serum-free medium and incubate for 2-4 hours to starve the cells.
-
Prepare a stock solution of the JAK1 inhibitor in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with varying concentrations of the JAK1 inhibitor (or vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL of IL-6) for 15-30 minutes to induce STAT phosphorylation.
-
Immediately after stimulation, place the plates on ice and proceed to the protein extraction protocol.
Protein Extraction
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (add fresh before use).
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
Western Blot Analysis
Materials:
-
Protein samples
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT, anti-total-STAT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-STAT (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To analyze total STAT and a loading control, the membrane can be stripped and re-probed with antibodies against total STAT and β-actin, respectively.
Experimental Workflow
The following diagram outlines the complete experimental workflow for the Western blot analysis of p-STAT after treatment with a JAK1 inhibitor.
Caption: Step-by-step experimental workflow for Western blot analysis.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. The following table provides an example of how to summarize the densitometry data.
| Treatment Group | JAK1 Inhibitor (nM) | Cytokine Stimulation | p-STAT (Relative Density) | Total STAT (Relative Density) | p-STAT / Total STAT Ratio |
| Untreated Control | 0 | - | 1.00 | 1.00 | 1.00 |
| Cytokine Only | 0 | + | 5.20 | 1.05 | 4.95 |
| Inhibitor Low Dose | 10 | + | 3.10 | 1.02 | 3.04 |
| Inhibitor Mid Dose | 100 | + | 1.50 | 0.98 | 1.53 |
| Inhibitor High Dose | 1000 | + | 0.80 | 1.01 | 0.79 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, inhibitor, and experimental conditions.
Conclusion
This document provides a comprehensive protocol for the Western blot analysis of STAT phosphorylation following treatment with a selective JAK1 inhibitor. Adherence to these detailed methodologies will enable researchers to accurately assess the efficacy and mechanism of action of novel JAK1 inhibitors. The provided diagrams and data presentation format are designed to facilitate clear communication and interpretation of experimental results. It is important to note that this protocol is a general guideline and may require optimization for specific cell types and inhibitors.
References
- 1. platform.opentargets.org [platform.opentargets.org]
- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Selective JAK1 Inhibitors in Cellular Immunology Research
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the regulation of the immune system. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. JAK1 is a key signaling molecule for numerous cytokines involved in inflammation and immune responses, including those that utilize the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the IL-6 family of cytokines and interferons.[1][2] Dysregulation of JAK1 signaling is implicated in a variety of autoimmune and inflammatory diseases.
Selective JAK1 inhibitors are small molecules designed to specifically target and inhibit the kinase activity of JAK1, thereby blocking downstream signaling cascades. This selectivity is crucial for minimizing off-target effects that can arise from the inhibition of other JAK family members, such as the effects on hematopoiesis mediated by JAK2.[2][3] These inhibitors are invaluable tools in cellular immunology research for dissecting the roles of specific cytokine pathways and for the preclinical assessment of potential therapeutic agents.
Mechanism of Action: The JAK-STAT Pathway
Selective JAK1 inhibitors function by competing with ATP for the binding site in the kinase domain of JAK1. This prevents the autophosphorylation of JAK1 and its subsequent phosphorylation of associated cytokine receptors and downstream Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby blocking the transcription of target genes involved in immune cell activation, proliferation, and differentiation.[3]
Below is a diagram illustrating the canonical JAK1-STAT signaling pathway and the point of inhibition.
Caption: JAK1-STAT signaling pathway and inhibition.
Quantitative Data: Selectivity Profiles of JAK1 Inhibitors
The selectivity of a JAK inhibitor is a critical determinant of its biological effects. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency and selectivity of an inhibitor against different kinases. The data below is compiled for several known selective JAK1 inhibitors and serves as a reference for the expected activity profile of a compound like "this compound".
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 vs JAK2 Selectivity | JAK1 vs JAK3 Selectivity | Reference |
| Filgotinib | 10 | 28 | 810 | 116 | ~3x | 81x | [4] |
| Upadacitinib | 43 | 140 | 2300 | 460 | ~3x | 53x | [5] |
| ABT 317 | 16 (cellular) | 500 (cellular) | - | 250 (cellular) | ~31x | - | [6] |
| LW402 | 7.7 | 12.7 | 176 | 227 | ~1.65x | ~23x | [7] |
| AZD0449 | 2.4 | >1000 | >1000 | >1000 | >417x | >417x | [8] |
| AZD4604 | 0.54 | >1000 | >1000 | >1000 | >1852x | >1852x | [8] |
Note: IC50 values can vary depending on the assay conditions (biochemical vs. cellular).
Experimental Protocols
The following protocols are generalized for the use of a selective JAK1 inhibitor in common cellular immunology assays. Researchers should optimize concentrations and incubation times for their specific experimental system.
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation
This assay is fundamental for confirming the mechanism of action of a JAK1 inhibitor.
Objective: To determine the dose-dependent inhibition of cytokine-induced STAT phosphorylation by a selective JAK1 inhibitor in immune cells (e.g., PBMCs, T cells).
References
- 1. What are the preclinical assets being developed for JAK1? [synapse.patsnap.com]
- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The JAK1 Selective Inhibitor ABT 317 Blocks Signaling Through Interferon-γ and Common γ Chain Cytokine Receptors to Reverse Autoimmune Diabetes in NOD Mice [frontiersin.org]
- 7. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying IL-6 and IFN-γ Signaling Using Jak1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making its components attractive therapeutic targets.[2]
Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) are pleiotropic cytokines that exert their effects through the JAK-STAT pathway.
-
IL-6 Signaling: Upon binding to its receptor complex (IL-6R/gp130), IL-6 activates receptor-associated JAKs, primarily JAK1 and JAK2. This leads to the phosphorylation, dimerization, and nuclear translocation of STAT3, which in turn regulates the transcription of genes involved in inflammation and immune responses.
-
IFN-γ Signaling: IFN-γ binds to its receptor, which activates JAK1 and JAK2. These kinases then phosphorylate STAT1. Phosphorylated STAT1 forms homodimers that translocate to the nucleus to activate the transcription of IFN-γ-stimulated genes, mediating host defense and immune regulation.[3]
Jak1-IN-9 is a potent and selective small-molecule inhibitor of JAK1.[4] Its selectivity for JAK1 over other JAK family members makes it a valuable chemical probe for dissecting the specific role of JAK1 in various signaling pathways. By inhibiting JAK1, this compound effectively blocks the downstream phosphorylation of STAT proteins, providing a powerful tool to study the biological consequences of inhibiting IL-6 and IFN-γ signaling in a controlled experimental setting.[4]
Data Presentation: this compound Inhibitory Profile
The selectivity of a kinase inhibitor is crucial for interpreting experimental results. This compound has been characterized as a highly selective inhibitor for JAK1.
| Kinase | IC50 (nM) | Selectivity vs. JAK1 | Reference |
| JAK1 | 72 | - | [4] |
| JAK2 | > 864 | > 12-fold | [4] |
| JAK3 | > 864 | > 12-fold | [4] |
| TYK2 | > 864 | > 12-fold | [4] |
Note: The IC50 values for JAK2, JAK3, and TYK2 are extrapolated based on the reported selectivity of being "12 times or more" selective against other JAKs.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical IL-6 and IFN-γ signaling pathways and the point of inhibition by this compound.
Caption: IL-6 Signaling Pathway and this compound Inhibition.
Caption: IFN-γ Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following protocols provide a framework for using this compound to investigate IL-6 and IFN-γ signaling. Optimal conditions (e.g., cell density, cytokine concentration, inhibitor concentration, and incubation times) should be determined empirically for each specific cell line and experimental setup.
Experimental Workflow Overview
Caption: General workflow for studying JAK1 inhibition.
Protocol 1: Western Blot Analysis of STAT1/STAT3 Phosphorylation
This protocol details how to measure the inhibition of IL-6 or IFN-γ-induced STAT phosphorylation by this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549, U-266)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Recombinant human IL-6 or IFN-γ
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours or overnight in a low-serum (e.g., 0.5%) medium prior to treatment.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in the appropriate medium. A suggested concentration range is 0, 10, 50, 100, 500, and 1000 nM. Include a DMSO vehicle control.
-
Aspirate the medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a concentrated stock of IL-6 (e.g., for a final concentration of 20 ng/mL) or IFN-γ (e.g., for a final concentration of 10 ng/mL).
-
Add the cytokine directly to the wells containing the inhibitor and incubate for 15-30 minutes at 37°C. Include a non-stimulated control well.
-
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-STAT) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed for total STAT and a loading control like β-actin.
Protocol 2: STAT-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of STATs, providing a functional readout of pathway inhibition.
Materials:
-
HEK293T or other easily transfectable cell line
-
STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements) for IL-6 studies, or a GAS-responsive luciferase reporter for IFN-γ studies.
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound.
-
Recombinant human IL-6 or IFN-γ.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.
-
Allow cells to express the plasmids for 24-48 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in the appropriate medium (e.g., 0-1000 nM).
-
Aspirate the medium and add the medium containing the inhibitor or vehicle control.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add IL-6 or IFN-γ to the appropriate wells at a pre-determined optimal concentration.
-
Incubate for 6-8 hours at 37°C to allow for luciferase gene expression.
-
-
Cell Lysis and Luminescence Measurement:
-
Aspirate the medium and gently wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of STAT transcriptional activity and calculate an IC50 value.
-
Conclusion
This compound is a potent and selective tool for investigating the role of JAK1 in cytokine signaling. The protocols outlined above provide robust methods for characterizing the inhibitory effect of this compound on the IL-6/STAT3 and IFN-γ/STAT1 signaling axes. By employing these biochemical and cell-based assays, researchers can effectively probe the functional consequences of JAK1 inhibition in various biological contexts.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Can JAK3 Replicate TYK2's Success? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Administration of a JAK1 Inhibitor in Mouse Models of Inflammation
Disclaimer: The compound "Jak1-IN-9" is not referenced in the available scientific literature. The following application notes and protocols are based on published data for other well-characterized Janus Kinase (JAK) 1 and JAK1/2 inhibitors. This document is intended to serve as a comprehensive guide for researchers and drug development professionals for the in vivo evaluation of novel JAK1 inhibitors in murine models of inflammation.
Introduction to JAK1 Inhibition in Inflammation
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][3]
JAK1 is a key signaling component for numerous pro-inflammatory cytokines, including those that utilize the common gamma chain (γc) (e.g., IL-2, IL-7, IL-15, IL-21) and the gp130 receptor subunit (e.g., IL-6).[4][5] Given its central role in mediating inflammatory signals, selective inhibition of JAK1 is a promising therapeutic strategy for a wide range of autoimmune and inflammatory diseases.[3][4] Small molecule inhibitors targeting JAK1 can suppress the pathological effects of these cytokines, thereby reducing inflammation.[3]
This document provides an overview of experimental approaches and detailed protocols for the in vivo administration of a selective JAK1 inhibitor in various mouse models of inflammation, based on studies of compounds such as Ruxolitinib, AZD1480, and others.
Data Presentation: In Vivo Studies of JAK Inhibitors
The following tables summarize quantitative data from preclinical studies of various JAK inhibitors in mouse models of inflammation and autoimmune disease. This data can serve as a reference for dose selection and study design.
Table 1: Systemic Administration of JAK Inhibitors in Murine Models
| Inhibitor | Mouse Model | Dosage & Route | Key Findings & Efficacy | Reference |
| AZD1480 | Autoimmune Diabetes (NOD Mice) | 30 mg/kg, twice daily (oral gavage) | Prevented insulitis progression and reversed newly diagnosed diabetes.[6] | [6] |
| AZD1480 | Inflammation-Associated Gastric Cancer (gp130F/F mice) | 30 mg/kg, once daily, 5 days/week (oral) | Reduced established tumor burden; associated with decreased pSTAT3, reduced proliferation, and increased apoptosis.[7] | [7] |
| INCB54707 | TLR Agonist-Induced Lethal Inflammation (Dp16 Mice) | 60 mg/kg, twice daily (oral gavage) | Prevented weight loss and mortality; strongly abrogated the production of inflammatory cytokines (IL-6, TNF-α, etc.).[8] | [8] |
| Ruxolitinib (INCB018424) | Acute Graft-vs-Host Disease (GVHD) | 45-90 mg/kg/day, twice daily (oral gavage) | Improved overall survival and significantly reduced GVHD pathology scores in target organs.[9] | [9] |
| Ruxolitinib (INCB018424) | Autoimmune Cholangitis (ARE-Del+/- mice) | 100 mg/kg/day (intraperitoneal) | Ameliorated liver pathology, reduced portal inflammation, and decreased bile duct damage.[10] | [10] |
| Ruxolitinib (INCB018424) | Hemophagocytic Lymphohistiocytosis (HLH) | N/A | Significantly lessened clinical manifestations (organomegaly, anemia) and improved survival.[11] | [11] |
| ABT-317 | Lupus Nephritis (NZB/W F1 mice) | 10-60 mg/kg, twice daily (oral) | Reversed established proteinuria and ameliorated kidney pathology.[12] | [12] |
| Oclacitinib | Lethal Influenza Virus Infection | 10-40 mg/kg/day (intraperitoneal) | Provided 40-70% protection against lethal infection; reduced pro-inflammatory cytokines and suppressed inflammatory cell infiltration in the lungs.[13][14] | [13][14] |
Table 2: Topical Administration of JAK Inhibitors in Murine Models
| Inhibitor | Mouse Model | Application | Key Findings & Efficacy | Reference |
| INCB018424 | Contact Hypersensitivity | Topical | Suppressed STAT3 phosphorylation, edema, and lymphocyte infiltration.[15] | [15] |
| INCB018424 | IL-23 or TSLP-Induced Skin Inflammation | Topical | Inhibited tissue inflammation induced by intradermal cytokine injection.[15] | [15] |
Experimental Protocols
Protocol 1: Preparation and Administration of a JAK1 Inhibitor
This protocol describes a general method for preparing a JAK1 inhibitor for oral gavage, a common administration route. Formulation may need to be optimized based on the specific physicochemical properties of the test compound.
Materials:
-
JAK1 Inhibitor (e.g., this compound)
-
Vehicle solution: 0.5% (w/v) Methylcellulose and 5% (v/v) N,N-dimethylacetamide (DMA) in sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation:
-
To prepare 10 mL of vehicle, add 50 mg of methylcellulose to ~9 mL of sterile water. Heat and stir until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add 0.5 mL of N,N-dimethylacetamide (DMA).
-
Adjust the final volume to 10 mL with sterile water and mix thoroughly.
-
-
Inhibitor Formulation:
-
Calculate the required amount of inhibitor based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).
-
For a 30 mg/kg dose, the final concentration in the vehicle should be 3 mg/mL.
-
Weigh the required amount of the JAK1 inhibitor and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle.
-
Vortex vigorously for 2-3 minutes to create a uniform suspension. Sonication can be used if aggregation occurs.
-
Prepare the formulation fresh daily before administration.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the calculated volume of the inhibitor suspension into a 1 mL syringe fitted with a gavage needle.
-
Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Murine Model of Cytokine-Induced Systemic Inflammation
This protocol is based on a model where a Toll-like receptor (TLR) agonist is used to induce a systemic inflammatory response, characterized by a cytokine storm. This model is useful for evaluating the broad anti-inflammatory effects of a JAK1 inhibitor.[8]
Materials:
-
Polyinosinic:polycytidylic acid (P(I:C))
-
Sterile, endotoxin-free PBS
-
JAK1 inhibitor formulation (from Protocol 1)
-
Appropriate mouse strain (e.g., C57BL/6 or a sensitized strain like Dp16)[8]
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle + PBS; Vehicle + P(I:C); JAK1 Inhibitor + P(I:C)). A typical group size is 8-10 mice.
-
Inhibitor Dosing:
-
Begin administration of the JAK1 inhibitor or vehicle 24 hours prior to the first P(I:C) injection.[8]
-
Administer the inhibitor according to the desired schedule (e.g., twice daily via oral gavage).
-
-
Inflammation Induction:
-
On Day 0, administer P(I:C) (e.g., 10-20 mg/kg) or PBS via intraperitoneal (IP) injection.
-
Continue P(I:C) injections as required by the specific model (e.g., every 48 hours for a specified duration).
-
-
Monitoring:
-
Monitor mice daily for clinical signs of inflammation, including weight loss, ruffled fur, and lethargy.
-
Record body weight daily. Euthanize mice that reach a predetermined endpoint (e.g., >15-20% weight loss) in accordance with animal welfare guidelines.
-
-
Endpoint Analysis (Terminal):
-
At the study endpoint, euthanize mice and collect blood via cardiac puncture for cytokine analysis.
-
Collect tissues (e.g., liver, spleen, lungs) for histological analysis and gene expression studies.
-
Protocol 3: Endpoint Analysis - Cytokine Measurement and Histology
A. Serum Cytokine Analysis:
-
Collect whole blood into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
Analyze serum levels of key pro-inflammatory cytokines (e.g., IL-6, IFN-γ, TNF-α, MCP-1) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
B. Tissue Histology:
-
Harvest tissues of interest (e.g., liver, skin, colon).
-
Fix a portion of the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Transfer the fixed tissue to 70% ethanol.
-
Process the tissue for paraffin embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E) to assess general morphology and inflammatory cell infiltration.
-
Perform immunohistochemistry (IHC) for specific markers, such as phosphorylated STAT3 (pSTAT3), to confirm target engagement, or for immune cell markers (e.g., CD4, CD8) to quantify infiltration.[6][7]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the core signaling pathway and a typical experimental workflow.
Caption: The JAK1-STAT signaling pathway and point of inhibition.
Caption: A generalized experimental workflow for in vivo efficacy testing.
References
- 1. youtube.com [youtube.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 4. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Treatment with a JAK1/2 inhibitor ameliorates murine autoimmune cholangitis induced by IFN overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Jak1-IN-9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, preparation, and use of Jak1-IN-9, a potent and selective inhibitor of Janus kinase 1 (JAK1), for in vitro cell culture experiments.
Introduction
This compound (also known as compound 23a) is a selective inhibitor of JAK1 with a reported half-maximal inhibitory concentration (IC50) of 72 nM.[1] It demonstrates significant selectivity for JAK1 over other members of the JAK family. The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancer. The selectivity of this compound makes it a valuable tool for investigating the specific roles of JAK1 in these processes.
Product Information
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | Compound 23a | [1] |
| CAS Number | 2875041-96-4 | [2] |
| Molecular Formula | C₁₆H₁₃IN₆ | [3] |
| Molecular Weight | 416.22 g/mol | [3] |
| IC50 (JAK1) | 72 nM | [1] |
| Form | Solid | [3] |
| Storage (Powder) | Store at -20°C for long-term storage. | [4] |
Reconstitution of this compound
Proper reconstitution of this compound is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration, carefully add the calculated volume of anhydrous/sterile DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 416.22 g/mol ), you would add 240.26 µL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no higher than 37°C) or sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -20°C or -80°C. When stored properly, stock solutions in DMSO are generally stable for several months. For another JAK inhibitor, a stock solution in DMSO was reported to be stable for up to 3 months at -20°C.[4]
Note on Solubility: The exact solubility of this compound in DMSO has not been widely reported in peer-reviewed literature. A solubility of 5 mg/mL has been reported for a different compound, "JAK Inhibitor I".[4] It is recommended to consult the supplier's datasheet for any available solubility information. If this information is not available, it is advisable to perform a solubility test by preparing a small, highly concentrated stock to ensure the desired concentration is achievable without precipitation.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Aqueous Solubility: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous solutions like cell culture media. To minimize this, it is recommended to perform serial dilutions of the high-concentration stock in DMSO before the final dilution into the aqueous medium.
Protocol:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): If a very low final concentration is required, it may be necessary to perform one or more intermediate dilutions of the stock solution in sterile DMSO.
-
Final Dilution: Directly add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Mix thoroughly by gentle pipetting or inverting the tube.
-
Immediate Use: It is recommended to prepare the final working solution fresh for each experiment and use it immediately to avoid potential degradation or precipitation.
Experimental Protocol: Inhibition of JAK1 Signaling in Cell Culture
This protocol provides a general guideline for treating cells with this compound to assess its effect on JAK1-mediated signaling. The optimal cell type, seeding density, treatment duration, and endpoint measurement will depend on the specific research question.
Materials:
-
Cultured cells known to have an active JAK1 signaling pathway (e.g., certain hematopoietic cell lines or cytokine-stimulated cells).
-
Complete cell culture medium.
-
This compound working solutions.
-
Vehicle control (cell culture medium with DMSO).
-
Cytokine for stimulation (e.g., IL-6, IFN-α) if the pathway is not constitutively active.
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for qPCR).
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment and prevent confluence.
-
Cell Adherence/Recovery: Allow cells to adhere (for adherent cells) or recover overnight in a humidified incubator at 37°C and 5% CO₂.
-
Starvation (Optional): For experiments involving cytokine stimulation, it may be necessary to serum-starve the cells for a few hours prior to treatment to reduce basal signaling.
-
Pre-treatment with this compound: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control. A typical starting concentration range for a new inhibitor is 1-10 times its IC50 value. Given the IC50 of 72 nM for this compound, a starting range of 72 nM to 720 nM is recommended. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1-24 hours). The optimal pre-incubation time should be determined empirically.
-
Cytokine Stimulation (if applicable): Following the pre-incubation with this compound, add the appropriate cytokine to the culture medium to stimulate the JAK1 pathway.
-
Harvesting and Analysis: After the desired treatment duration, harvest the cells for downstream analysis. This may include:
-
Western Blotting: To assess the phosphorylation status of STAT proteins (e.g., p-STAT1, p-STAT3) downstream of JAK1.
-
Quantitative PCR (qPCR): To measure the expression of target genes regulated by the JAK1-STAT pathway.
-
Cell Viability/Proliferation Assays: To determine the effect of this compound on cell growth and survival.
-
Visualizations
JAK1 Signaling Pathway
Caption: The JAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Preparation
References
Application Notes and Protocols: Generating a Dose-Response Curve for Jak1-IN-9 in Primary T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK1, plays a pivotal role in T-cell mediated immune responses. JAK1 is a critical component of the signaling pathways for several key cytokines that govern T-cell development, proliferation, and differentiation, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] These cytokines, upon binding to their receptors, activate JAK1, which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate the transcription of genes essential for T-cell function.[4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and T-cell malignancies, making JAK1 an attractive therapeutic target.[5][6][7]
Jak1-IN-9 is a potent and selective inhibitor of JAK1. Understanding its dose-dependent effects on primary T-cell functions is crucial for its preclinical and clinical development. These application notes provide a detailed protocol for generating a comprehensive dose-response curve for this compound in primary human T-cells, assessing its impact on T-cell proliferation and cytokine production.
Data Presentation
Table 1: Representative Dose-Response of a Selective JAK1 Inhibitor on Primary T-Cell Functions
| Concentration (nM) | T-Cell Proliferation (% Inhibition) | IL-2 Production (% Inhibition) | pSTAT5 (% Inhibition) |
| 0.1 | 5 ± 2 | 2 ± 1 | 8 ± 3 |
| 1 | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| 10 | 55 ± 8 | 40 ± 6 | 65 ± 9 |
| 100 | 85 ± 6 | 70 ± 8 | 90 ± 5 |
| 1000 | 98 ± 2 | 95 ± 3 | 99 ± 1 |
| IC50 (nM) | ~15 | ~30 | ~5 |
Note: The data presented in this table is representative of a selective JAK1 inhibitor and is intended for illustrative purposes. Actual values for this compound should be determined experimentally.
Mandatory Visualizations
Caption: JAK-STAT signaling pathway in T-cells and the inhibitory action of this compound.
Caption: Experimental workflow for generating a dose-response curve of this compound in primary T-cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T-Cells
1.1. Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) based T-cell isolation kit (negative selection)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate Buffered Saline (PBS)
1.2. Procedure:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
T-Cell Isolation: Isolate primary T-cells from the PBMC population using a negative selection method (e.g., RosetteSep™ or MACS) to obtain untouched T-cells. This minimizes unintentional cell activation.
-
Cell Counting and Viability: Determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >95%.
-
Cell Culture: Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) at a density of 1 x 10^6 cells/mL.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
2.1. Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Dimethyl sulfoxide (DMSO)
-
Human T-Activator CD3/CD28 Dynabeads™ or plate-bound anti-CD3 and anti-CD28 antibodies
-
This compound
-
96-well round-bottom culture plates
-
Flow cytometer
2.2. Procedure:
-
CFSE Labeling:
-
Wash the isolated T-cells with pre-warmed PBS.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS containing a final concentration of 1-5 µM CFSE.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Seeding and Activation:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Activate the T-cells by adding Human T-Activator CD3/CD28 Dynabeads™ at a bead-to-cell ratio of 1:1 or by plating on plates pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the appropriate this compound dilution or vehicle to each well.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Quantify the percentage of proliferated cells in each condition. The percentage of inhibition is calculated relative to the vehicle-treated control.
-
Protocol 3: IL-2 Production Assay (ELISA)
3.1. Materials:
-
Human IL-2 ELISA kit
-
Supernatant from the T-cell proliferation assay (from Protocol 2)
-
Microplate reader
3.2. Procedure:
-
Sample Collection: After the 72-hour incubation period in Protocol 2, centrifuge the 96-well plates and carefully collect the cell culture supernatants.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.[8][9][10]
-
Data Analysis:
-
Generate a standard curve using the provided IL-2 standards.
-
Determine the concentration of IL-2 in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of IL-2 production for each this compound concentration relative to the vehicle-treated control.
-
Protocol 4: Western Blot for Phospho-STAT5
4.1. Materials:
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibody
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
4.2. Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat primary T-cells with this compound and activate them as described in Protocol 2, but for a shorter duration (e.g., 15-30 minutes of activation) to capture the peak of STAT phosphorylation.
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT5 and total STAT5.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Calculate the percentage of inhibition of STAT5 phosphorylation for each this compound concentration relative to the vehicle-treated control.
-
Conclusion
These protocols provide a robust framework for determining the dose-response relationship of this compound in primary T-cells. By assessing its impact on T-cell proliferation and cytokine production, researchers can gain valuable insights into the compound's potency and mechanism of action. This information is essential for the continued development of this compound as a potential therapeutic agent for T-cell-mediated diseases.
References
- 1. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of constitutively active Jak-Stat pathway suppresses cell growth of human T-cell leukemia virus type 1-infected T-cell lines and primary adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy* | Annual Reviews [annualreviews.org]
- 7. JAK/STAT pathway directed therapy of T-cell leukemia/lymphoma: inspired by functional and structural genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced efficacy of JAK1 inhibitor with mTORC1/C2 targeting in smoldering/chronic adult T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Jak1-IN-9 Effects on Immune Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2][3] These enzymes play a pivotal role in the JAK-STAT signaling pathway, which is essential for numerous cellular processes, including cell proliferation, differentiation, and immune responses.[3][4][5] Specifically, JAK1 is integral to the signaling of many pro-inflammatory cytokines such as those utilizing the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), as well as interferons (IFNs) and IL-6.[6] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, making JAK inhibitors a significant area of therapeutic development.[5][7][8][9]
Jak1-IN-9 is a potent and selective inhibitor of JAK1. By competitively binding to the ATP-binding site of the JAK1 enzyme, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][10] This blockade of downstream signaling effectively dampens the inflammatory response mediated by JAK1-dependent cytokines.
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the effects of pharmacological agents like this compound at a single-cell level.[11][12] It allows for the simultaneous analysis of multiple parameters, including the identification of specific immune cell subsets through immunophenotyping and the quantification of intracellular signaling events, such as protein phosphorylation (phospho-flow).[13][14][15] This application note provides detailed protocols for utilizing flow cytometry to assess the impact of this compound on immune cell populations and their signaling responses.
Signaling Pathway
The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[2][16] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes.[2][9][10] this compound inhibits the initial phosphorylation step mediated by JAK1, thereby blocking the entire downstream cascade.
Experimental Protocols
This section details the protocols for assessing the effects of this compound on immune cells using flow cytometry. The primary methods covered are immunophenotyping to identify changes in immune cell populations and phospho-flow analysis to measure the inhibition of STAT phosphorylation.
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to identify and quantify major immune cell subsets following treatment with this compound.
Materials:
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation
-
This compound (and vehicle control, e.g., DMSO)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Fluorescently conjugated antibodies (see Table 1 for examples)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
96-well U-bottom plates
Procedure:
-
Cell Preparation: Resuspend freshly isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640. Add the desired concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control to the cells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Harvest cells and transfer to a new 96-well plate.
-
Wash cells twice with 200 µL of cold FACS buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.
-
Prepare a master mix of surface antibodies in FACS buffer (see Table 1).
-
Resuspend the cell pellet in 50 µL of the antibody master mix.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash cells twice with 200 µL of cold FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer. Collect a minimum of 50,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.
-
Gate on live, single cells.
-
Identify major immune populations based on their surface marker expression (e.g., T cells: CD3+, B cells: CD19+, NK cells: CD3-CD56+).
-
Quantify the percentage of each cell type in the vehicle-treated versus this compound-treated samples.
-
Protocol 2: Phospho-flow Analysis of STAT Phosphorylation in Whole Blood
This protocol measures the direct inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
Materials:
-
Freshly collected human whole blood (anticoagulated with heparin)
-
This compound (and vehicle control)
-
Cytokine for stimulation (e.g., IFN-α for pSTAT1, IL-6 for pSTAT3, IL-2 for pSTAT5)
-
RPMI-1640 medium (serum-free)
-
Fixation/Permeabilization Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)
-
Fluorescently conjugated antibodies for surface markers and intracellular phospho-STATs (see Table 2)
-
FACS tubes
Procedure:
-
Compound Pre-incubation:
-
In FACS tubes, aliquot 100 µL of whole blood.
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to each tube at a pre-determined optimal concentration (e.g., IFN-α at 1000 U/mL). Include an unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Lysis:
-
Immediately after stimulation, add pre-warmed Lyse/Fix Buffer to each tube.
-
Vortex gently and incubate for 10-15 minutes at 37°C to lyse red blood cells and fix the leukocytes.
-
-
Permeabilization and Staining:
-
Centrifuge the tubes at 500 x g for 5 minutes and discard the supernatant.
-
Permeabilize the cells by adding cold Perm Buffer III and incubating on ice for 30 minutes.
-
Wash the cells twice with cold FACS buffer.
-
Prepare an antibody cocktail containing both surface and intracellular (phospho-STAT) antibodies.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 45-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash cells once with FACS buffer.
-
Resuspend in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Gate on specific immune cell populations (e.g., CD4+ T cells, Monocytes).
-
Measure the Median Fluorescence Intensity (MFI) of the phospho-STAT signal in the stimulated, unstimulated, and this compound-treated samples.
-
Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound.
-
Experimental Workflow Diagram
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison across different treatment conditions.
Table 1: Example Antibody Panel for Immunophenotyping
| Target Marker | Fluorochrome | Cell Population Identified |
| CD45 | BV510 | All Leukocytes |
| CD3 | FITC | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | APC | Cytotoxic T Cells |
| CD19 | PerCP-Cy5.5 | B Cells |
| CD14 | PE | Monocytes |
| CD56 | APC-Cy7 | NK Cells |
| Live/Dead Dye | e.g., Zombie Violet | Exclude Dead Cells |
Table 2: Example Antibody Panel for Phospho-flow Analysis
| Target Marker | Fluorochrome | Purpose |
| CD3 | PerCP-Cy5.5 | T Cell Identification |
| CD4 | APC-Cy7 | Helper T Cell Identification |
| CD14 | FITC | Monocyte Identification |
| pSTAT3 (Y705) | PE | Measure IL-6 Signaling |
| pSTAT1 (Y701) | Alexa Fluor 647 | Measure IFN Signaling |
| Live/Dead Dye | e.g., Zombie Aqua | Exclude Dead Cells |
Table 3: Hypothetical Data - Effect of this compound on STAT3 Phosphorylation in CD4+ T Cells
| This compound Conc. (nM) | pSTAT3 MFI (Stimulated with IL-6) | % Inhibition |
| 0 (Vehicle) | 25,000 | 0% |
| 0.1 | 22,500 | 10% |
| 1 | 18,750 | 25% |
| 10 | 12,500 | 50% |
| 100 | 5,000 | 80% |
| 1000 | 1,250 | 95% |
| Unstimulated | 500 | - |
Table 4: Hypothetical Data - Effect of this compound (100 nM) on Immune Cell Proportions after 48h Culture
| Cell Population | % of Live Cells (Vehicle) | % of Live Cells (this compound) |
| CD4+ T Cells | 35.2% | 34.8% |
| CD8+ T Cells | 18.5% | 18.1% |
| B Cells | 9.8% | 9.5% |
| NK Cells | 7.2% | 4.1% |
| Monocytes | 15.6% | 16.0% |
Note: The hypothetical decrease in NK cells could be consistent with the known role of JAK1 in IL-15 signaling, which is crucial for NK cell survival.[17][18]
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the pharmacological effects of the JAK1 inhibitor, this compound, on immune cells. By combining detailed immunophenotyping with functional phospho-flow assays, researchers can gain comprehensive insights into the compound's potency, selectivity, and impact on the immune system. This multi-parameter approach is invaluable for preclinical and clinical development, enabling a deeper understanding of the mechanism of action and potential therapeutic applications of novel JAK inhibitors.
References
- 1. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 5. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. nspharma.com [nspharma.com]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Immunophenotyping by flow cytometry [abcam.com]
- 12. learn.cellsignal.com [learn.cellsignal.com]
- 13. Immune cell phenotyping using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Flow cytometric analysis of cytokine receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 17. Frontiers | Loss of JAK1 Drives Innate Immune Deficiency [frontiersin.org]
- 18. Loss of JAK1 Drives Innate Immune Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Jak1-IN-9 solubility in aqueous buffers for assays
Welcome to the technical support center for Jak1-IN-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] JAK1 is a member of the Janus kinase family of non-receptor tyrosine kinases that are crucial for signaling downstream of various cytokine receptors.[2][3][4][5] This signaling occurs through the JAK-STAT pathway, which is vital for cellular processes like proliferation, growth, hematopoiesis, and immune responses.[5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancers and immune disorders.[5][6] this compound exerts its effect by binding to the ATP-binding site of the JAK1 kinase domain, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream signaling.[3]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: For small molecule inhibitors like this compound, which often have poor aqueous solubility, the recommended solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO).[7][8] DMSO is a powerful organic solvent capable of dissolving a wide variety of organic substances.[9]
Q3: How should I store the this compound stock solution?
A3: Once prepared, it is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[10][11][12] For long-term storage, -80°C is recommended, which can keep the solution stable for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[11]
Troubleshooting Guide: Improving this compound Solubility in Aqueous Buffers
Low aqueous solubility is a common challenge in drug discovery and can lead to unreliable assay results.[13][14] If you are experiencing precipitation of this compound upon dilution into your aqueous assay buffer, consult the following troubleshooting steps.
Initial Preparation and Dilution
The primary strategy for solubilizing hydrophobic compounds like this compound in aqueous media is to first dissolve them in an organic solvent like DMSO to create a high-concentration stock, and then dilute this stock into the final aqueous buffer.[7]
Solubility and Concentration Data
| Parameter | Value/Recommendation | Notes |
| Primary Stock Solvent | 100% DMSO | DMSO is an excellent solvent for many non-polar compounds.[9][15] |
| Recommended Stock Concentration | 10-50 mM | Preparing a high-concentration stock minimizes the amount of DMSO carried into the final assay. |
| Final DMSO Concentration in Assay | < 1% | High concentrations of DMSO can have biological effects on cells and may interfere with assay results.[15][16][17] |
| Aqueous Solubility | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. |
Step-by-Step Dilution Protocol to Avoid Precipitation
This protocol details a serial dilution method to minimize the risk of your compound precipitating out of solution.
dot
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Precipitation Issues
If you continue to observe precipitation, consider the following flowchart to diagnose and resolve the issue.
dot
Caption: Troubleshooting flowchart for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation : Allow the vial of solid this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation : Determine the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound will be required from the supplier's Certificate of Analysis).
-
Dissolution : Add the calculated volume of DMSO to the vial of this compound.
-
Mixing : Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage : Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: JAK1 Kinase Assay
This is a general protocol for a kinase assay and may need to be adapted for specific assay formats (e.g., ADP-Glo™, Transcreener®).[10][12][16][18]
-
Prepare Assay Buffer : Prepare the 1x Kinase Assay Buffer. Some protocols suggest the addition of DTT.[16]
-
Prepare Master Mix : Create a master mix containing the 5x Kinase Assay Buffer, ATP, and the substrate peptide (e.g., IRS-1tide).[12][16]
-
Inhibitor Preparation : Prepare serial dilutions of the this compound working solution. Remember to include a "no inhibitor" positive control and a "no enzyme" blank control. The final DMSO concentration should not exceed 1%.[16]
-
Plate Setup : Add the inhibitor solutions to the appropriate wells of a 96-well plate. Add an equal volume of inhibitor-free buffer to the control wells.
-
Enzyme Preparation : Thaw the JAK1 enzyme on ice and dilute it to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate Reaction : Add the diluted JAK1 enzyme to all wells except the "blank" wells to start the reaction.
-
Incubation : Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs and the subsequent phosphorylation and activation of STAT proteins, which then regulate gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Formulation and In Vitro Evaluation of a Pulmonary Drug Delivery System for a Novel Janus Kinase (JAK) Inhibitor, CPL409116 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - KG [thermofisher.com]
- 6. JAK1 Analysis - Creative Biolabs [creative-biolabs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. JAK Inhibitor I [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Optimizing Jak1-IN-9 Working Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the working concentration of Jak1-IN-9 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1). It functions by blocking the activity of the JAK1 enzyme, which is a critical component of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors that regulate cell proliferation, differentiation, survival, and immune responses. By inhibiting JAK1, this compound can modulate the cellular responses to these signaling molecules.
Q2: What is the recommended starting concentration for this compound in a new experiment?
A good starting point for a new experiment is to test a range of concentrations around the reported half-maximal inhibitory concentration (IC50). For this compound, the reported IC50 is 72 nM.[1] Therefore, a sensible starting range would be from 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store stock solutions of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in your culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: Is this compound selective for JAK1?
This compound is reported to be a selective inhibitor of JAK1, with 12-fold or greater selectivity against other JAK family members (JAK2, JAK3, and TYK2).[1] However, at higher concentrations, the selectivity of kinase inhibitors can decrease.[2] It is advisable to use the lowest effective concentration to minimize off-target effects.
Q5: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific biological question and the nature of your assay. For signaling pathway studies (e.g., measuring STAT phosphorylation by Western blot), a short incubation of 1-4 hours may be sufficient. For longer-term assays, such as cell proliferation or cytokine production assays, treatment times of 24, 48, or 72 hours are common. It is recommended to perform a time-course experiment to determine the optimal incubation time for your experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound observed | Concentration too low: The concentration of this compound may be insufficient to inhibit JAK1 in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). |
| Compound instability: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. Test the stability of the compound in your culture medium over the course of your experiment. | |
| Inactive JAK1 pathway: The JAK1 signaling pathway may not be active in your cells under the experimental conditions. | Ensure your cells are stimulated with a relevant cytokine (e.g., IL-6, IFN-γ) to activate the JAK1 pathway. Confirm pathway activation in your positive control. | |
| High cell toxicity or death | Concentration too high: The concentration of this compound may be cytotoxic to your cells. | Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the maximum non-toxic concentration. Use a concentration at or below this level. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture is at a non-toxic level (typically below 0.5%). Prepare a vehicle control with the same concentration of DMSO. | |
| Inconsistent or variable results | Compound precipitation: this compound may be precipitating out of the cell culture medium, especially at higher concentrations. | Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions from the stock solution for each experiment. Consider the use of a solubilizing agent if precipitation is a persistent issue. |
| Cell density variation: Differences in cell seeding density can affect the effective concentration of the inhibitor per cell. | Maintain consistent cell seeding densities across all experiments. | |
| Off-target effects observed | Concentration too high: High concentrations of the inhibitor may lead to inhibition of other kinases. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a second, structurally different JAK1 inhibitor as a control to confirm that the observed phenotype is due to JAK1 inhibition. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Janus kinase 1 (JAK1) | [1] |
| IC50 | 72 nM | [1] |
| Selectivity | >12-fold for JAK1 over other JAKs | [1] |
| Typical Solvent | DMSO |
Table 2: Working Concentrations of Selective JAK1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Type | Assay | Working Concentration | Reference |
| Upadacitinib | Engineered Ba/F3 cells | STAT phosphorylation | 14 nM (IC50) | [3] |
| Upadacitinib | Human whole blood | Cytokine-induced STAT phosphorylation | 1 µM | [4] |
| Filgotinib | Human NK92 cells | IL-2 induced STAT5 phosphorylation | ~148 nM (EC50) | [5] |
| Filgotinib | Human THP-1 cells | IL-4 induced STAT6 phosphorylation | ~154 nM (EC50) | [5] |
| R256 | Normal Human Lung Fibroblasts (NHLF) | IL-13 induced STAT6 phosphorylation | 37 nM (EC50) | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound using a Dose-Response Assay
Objective: To determine the concentration of this compound that effectively inhibits JAK1 signaling in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cytokine to activate the JAK1 pathway (e.g., IL-6, IFN-γ)
-
96-well or other suitable culture plates
-
Reagents for your chosen readout (e.g., antibodies for Western blotting, ELISA kit)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in your complete culture medium. A typical starting range would be from 1 µM down to 1 nM, including a vehicle control (medium with the same final concentration of DMSO).
-
Pre-treatment: Add the diluted this compound or vehicle control to the cells and pre-incubate for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to activate the JAK1 pathway. Include a negative control with no cytokine stimulation. Incubate for the optimal time to see a robust signaling response (e.g., 15-30 minutes for STAT phosphorylation).
-
Cell Lysis and Analysis: Lyse the cells and perform your chosen assay to measure the inhibition of the JAK1 pathway. A common method is to measure the phosphorylation of a downstream target like STAT3 (for IL-6 stimulation) or STAT1 (for IFN-γ stimulation) by Western blotting or ELISA.
-
Data Analysis: Quantify the results and plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 in your cellular system.
Protocol 2: Assessing the Cytotoxicity of this compound
Objective: To determine the concentration range of this compound that is not toxic to your cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well culture plates
-
Reagents for a cytotoxicity assay (e.g., MTT, XTT, or a live/dead cell staining kit)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare a serial dilution of this compound in your complete culture medium over a broad concentration range (e.g., from 100 µM down to 10 nM), including a vehicle control.
-
Treatment: Add the diluted this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration and plot it against the inhibitor concentration to determine the concentration at which cell viability drops significantly.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal working concentration of this compound.
Caption: A logical flow for troubleshooting common issues with this compound experiments.
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing and Minimizing Jak1-IN-9 Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the JAK1 inhibitor, Jak1-IN-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you assess and minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding site, there is a potential for binding to and inhibiting other kinases with similar structural features.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological responses, making it crucial to assess the selectivity of inhibitors like this compound.
Q2: How can I get a broad overview of this compound's selectivity across the human kinome?
A2: The most comprehensive method for assessing kinase inhibitor selectivity is through a kinome-wide profiling assay, such as KINOMEscan®. This is a competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases. The results can reveal the primary target(s) and any potential off-targets, providing a detailed selectivity profile.
Q3: What do the results from a KINOMEscan® assay tell me?
A3: KINOMEscan® results are typically reported as "percent of control" (%Ctrl), where a lower value indicates stronger binding of the inhibitor to the kinase. For example, a %Ctrl of 100 means no binding, while a value of 10 or less is generally considered a significant interaction. These results can be used to generate a selectivity score and visualize the data as a "TREEspot™" interaction map, which graphically represents the inhibitor's interactions across the kinome.
Q4: I've identified potential off-targets from a biochemical screen. What's the next step?
A4: After identifying potential off-targets in a biochemical assay, it is essential to validate these findings in a cellular context. This is because the intracellular environment, including ATP concentrations and the presence of scaffolding proteins, can influence an inhibitor's selectivity. Cellular assays, such as Western blotting to assess the phosphorylation of downstream substrates of the off-target kinase, are critical for confirming whether the off-target binding translates to functional inhibition in a biological system.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: Minimizing off-target effects involves several strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging off-targets.
-
Employ a structurally distinct control inhibitor: Using another JAK1 inhibitor with a different chemical scaffold can help to distinguish on-target from off-target effects.
-
Utilize genetic approaches: Techniques like siRNA or CRISPR-Cas9 to knockdown the intended target (JAK1) can be used to confirm that the observed phenotype is indeed due to the inhibition of JAK1 and not an off-target.
-
Perform washout experiments: If the inhibitor's binding is reversible, removing it from the experimental system should reverse the biological effect, helping to confirm that the observed phenotype is a direct result of the inhibitor's presence.
Troubleshooting Guides
Problem 1: I am observing an unexpected phenotype in my cell-based assay that doesn't seem to be related to JAK1 inhibition.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Review Kinome Profiling Data: If available, check the kinome scan data for this compound to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Validate with a Second Inhibitor: Use a structurally different JAK1 inhibitor to see if the same phenotype is observed. If not, the effect is likely off-target.
-
Western Blot for Off-Target Pathway: If a specific off-target kinase is suspected, perform a Western blot to analyze the phosphorylation status of its key downstream substrates.
-
Problem 2: My Western blot results show incomplete inhibition of STAT phosphorylation, even at high concentrations of this compound.
-
Possible Cause 1: The antibody used for detecting the phosphorylated STAT protein is not specific or has low affinity.
-
Troubleshooting Steps:
-
Validate Antibody: Ensure the phospho-STAT antibody has been validated for the specific application and cell type. Run positive and negative controls to confirm antibody specificity.
-
Optimize Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
-
Possible Cause 2: The inhibitor is not effectively reaching its target in the cells.
-
Troubleshooting Steps:
-
Check Cell Permeability: Confirm that this compound is cell-permeable.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal inhibition.
-
-
Possible Cause 3: There is pathway redundancy or feedback activation.
-
Troubleshooting Steps:
-
Investigate Alternative Pathways: Research if other kinases can phosphorylate the same STAT protein in your cellular model.
-
Probe for Feedback Loops: Use antibodies against other signaling proteins to check for the activation of compensatory pathways.
-
Quantitative Data Presentation
Illustrative Kinome Scan Data for a Selective JAK1 Inhibitor
Disclaimer: The following table presents illustrative data for a hypothetical selective JAK1 inhibitor, as specific quantitative kinome scan data for this compound is not publicly available. This data is intended to demonstrate how such information would be presented and should not be considered as actual results for this compound.
| Kinase Target | Percent of Control (%Ctrl) @ 1µM | Dissociation Constant (Kd) in nM |
| JAK1 | 0.5 | 5 |
| JAK2 | 35 | 500 |
| JAK3 | 50 | >1000 |
| TYK2 | 45 | >1000 |
| ABL1 | 85 | >10000 |
| SRC | 92 | >10000 |
| LCK | 88 | >10000 |
| FYN | 95 | >10000 |
Data is presented as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower %Ctrl value indicates a higher affinity of the compound for the kinase.
Experimental Protocols
Kinome Profiling using KINOMEscan®
This protocol provides a general workflow for assessing the selectivity of this compound using a service like KINOMEscan®.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay Plate Preparation: The service provider will typically perform serial dilutions of the compound.
-
Binding Assay:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the solid support is measured.
-
In the presence of a binding inhibitor, the amount of kinase captured on the solid support is reduced.
-
-
Detection: The amount of kinase captured is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as "percent of control," and dissociation constants (Kd) can be calculated from dose-response curves.
Western Blot for Phospho-STAT Analysis
This protocol details how to assess the functional inhibition of JAK1 and potential off-target kinases by measuring the phosphorylation of their downstream STAT substrates.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with the appropriate cytokine (e.g., IL-6 for JAK1 activation) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated STAT protein (e.g., p-STAT3 for JAK1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cellular Phospho-STAT Assay (Flow Cytometry)
This protocol provides a high-throughput method to assess the inhibition of cytokine-induced STAT phosphorylation in specific cell populations.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest (e.g., PBMCs or a specific cell line).
-
-
Inhibitor Treatment:
-
Incubate cells with serial dilutions of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to stimulate the JAK-STAT pathway and incubate for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer.
-
Permeabilize the cells with a methanol-based permeabilization buffer to allow antibody entry.
-
-
Intracellular Staining:
-
Stain the cells with a fluorescently-labeled antibody against the phosphorylated STAT protein of interest.
-
You can also include antibodies against cell surface markers to gate on specific cell populations.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
-
Data Interpretation:
-
A decrease in the MFI of the phospho-STAT signal in this compound-treated cells compared to the vehicle control indicates inhibition of the pathway.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound.
References
Recommended storage and stability conditions for Jak1-IN-9
This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage, stability, and use of Jak1-IN-9.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry and well-ventilated place. For long-term storage, it is recommended to keep the compound at -20°C, protected from light. For short-term storage, it can be kept at room temperature for several days to weeks.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] It is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[4]
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[1] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[4]
Q4: What solvents can I use to dissolve this compound?
A4: this compound is soluble in DMSO. When preparing stock solutions, ensure you are using anhydrous (dry) DMSO to prevent hydrolysis of the compound.
Storage and Stability Conditions
Proper storage of this compound is crucial to maintain its activity and ensure reproducible experimental results. The following tables summarize the recommended storage conditions and stability information.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | Room Temperature | Short-term (days to weeks) | Keep in original packaging.[2] |
| 4°C | Mid-term (weeks) | Protect from light.[2] | |
| -20°C or -80°C | Long-term (> 4 weeks) | Protect from light.[2] | |
| In Solution (DMSO) | 4°C | 1-2 weeks | Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[1] | |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[4] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cell-based assays | 1. Improper storage of this compound leading to degradation. 2. Repeated freeze-thaw cycles of stock solutions. 3. Variation in cell seeding density or passage number. 4. "Edge effect" in multi-well plates.[5] | 1. Store the compound and solutions as recommended. 2. Prepare single-use aliquots of the stock solution.[3] 3. Maintain consistent cell culture practices.[5] 4. Avoid using the outer wells of the plate for experimental samples; fill them with PBS or media instead.[5] |
| Low or no inhibitory activity observed | 1. This compound has degraded due to improper storage. 2. Incorrect concentration of the inhibitor was used. 3. The compound has precipitated out of solution. | 1. Use a fresh vial of the compound or a newly prepared stock solution. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure the compound is fully dissolved. If necessary, gentle warming or sonication can be used for some compounds, but always check for compound stability under these conditions.[4] |
| Compound precipitation in cell culture media | 1. The final concentration of DMSO is too high. 2. The compound has low solubility in aqueous media. | 1. The final concentration of DMSO in the assay should generally not exceed 1%.[6] 2. Prepare intermediate dilutions of the stock solution in a solvent compatible with your cell culture media. |
Experimental Protocols & Workflows
General Protocol for a Cell-Based JAK1 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on a specific JAK1-mediated signaling pathway in a cellular context.
-
Cell Culture: Plate cells at a predetermined density in a multi-well plate and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). Further dilute in cell culture media to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5-1%).
-
Inhibitor Treatment: Pre-incubate the cells with the various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK1 (e.g., IL-6, IFN-γ) for a predetermined time to activate the JAK/STAT pathway.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Detection of Phosphorylated STAT: Analyze the cell lysates to determine the levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3) using methods such as Western blotting, ELISA, or flow cytometry.
-
Data Analysis: Quantify the levels of phosphorylated STAT and normalize to a loading control (e.g., total STAT or a housekeeping protein). Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Experimental Workflow for a JAK1 Kinase Assay
Caption: A typical workflow for an in vitro JAK1 kinase inhibition assay.
Signaling Pathway Diagrams
Canonical JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.
Caption: The JAK/STAT signaling cascade and the inhibitory action of this compound.
References
- 1. JAK Inhibitor I - CAS 457081-03-7 - Calbiochem | 420099 [merckmillipore.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Determining Jak1-IN-9 Cytotoxicity
Welcome to the technical support center for determining the cytotoxicity of Jak1-IN-9 using MTT and LDH assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?
This compound is a Janus kinase (JAK) inhibitor with selectivity for JAK1. The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, which regulate processes like cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3][4] By inhibiting JAK1, this compound can disrupt these signaling cascades, potentially leading to decreased cell proliferation, cell cycle arrest, or apoptosis in cells dependent on JAK1 signaling.[5][6][7]
Q2: Which assay, MTT or LDH, is more suitable for assessing the cytotoxicity of a kinase inhibitor like this compound?
Both MTT and LDH assays can be used, but they measure different aspects of cytotoxicity.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[8][9][10][11] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[8][10] This assay is an indirect measure of cell viability and can be affected if the compound itself alters the metabolic state of the cells without inducing cell death.
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage, which is a hallmark of late-stage apoptosis and necrosis.[12][13][14][15] It is a more direct measure of cell death involving membrane rupture.
For a kinase inhibitor, it is often recommended to use both assays or to choose the LDH assay for a more direct assessment of cell death, as kinase inhibitors can sometimes interfere with cellular metabolism, potentially leading to misleading results in an MTT assay.[16]
Q3: What are the key differences between the MTT and LDH assays?
| Feature | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase.[9][11] | Measures lactate dehydrogenase (LDH) release from damaged cells.[12][15] |
| Indicator of | Cell viability and proliferation.[8][9][11] | Cell death (necrosis, late apoptosis).[12][15] |
| Procedure | Involves adding MTT reagent to cells, incubating, and then solubilizing the formazan crystals.[8][10] | Involves collecting the cell culture supernatant to measure LDH activity.[13][17] |
| Potential Interference | Compounds that affect cellular metabolism or have reducing/oxidizing properties.[18] | High background LDH in serum-containing media; compounds that interfere with LDH enzyme activity.[19][20] |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Assay Protocol
This protocol provides a general framework for an LDH cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include appropriate controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to determine the maximum releasable LDH.[17]
-
Medium Background Control: Culture medium alone to measure background LDH activity.[20]
-
-
Incubation: Incubate the plate for the desired duration of drug exposure.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[20] Carefully transfer the supernatant from each well to a new 96-well plate.[17]
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Add a stop solution if required by the kit and measure the absorbance at the recommended wavelength (usually around 490 nm).[15][17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Absorbance | Contamination of media or reagents. Phenol red or serum in the media can interfere.[11] | Use sterile techniques. Prepare fresh reagents. Use serum-free media for the MTT incubation step.[11] |
| Low Absorbance Readings | Cell number is too low. Insufficient incubation time with MTT. Incomplete solubilization of formazan. | Optimize cell seeding density. Increase MTT incubation time. Ensure complete dissolution of formazan crystals by proper mixing. |
| Inconsistent Replicates | Uneven cell seeding. Pipetting errors. "Edge effect" in the 96-well plate.[21] | Ensure a homogenous cell suspension before seeding. Be precise with pipetting. Avoid using the outer wells of the plate to minimize evaporation.[21] |
| Interference from this compound | The compound may have reducing properties or affect cellular metabolism.[18] | Run a control with this compound in cell-free medium to check for direct reduction of MTT.[18] Consider using an alternative cytotoxicity assay like the LDH assay. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background in Medium Control | High levels of LDH present in the serum used in the culture medium.[19][20] | Use heat-inactivated serum or reduce the serum concentration in the medium.[22] |
| High Spontaneous LDH Release | Cells are unhealthy or were handled too vigorously during seeding. Cell density is too high.[19] | Ensure gentle handling of cells. Optimize the cell seeding density.[19] |
| Low Experimental LDH Release | Cell number is too low. The incubation time with this compound is not long enough to induce significant cell death. | Optimize cell number. Perform a time-course experiment to determine the optimal endpoint. |
| This compound Inhibits LDH Enzyme | The compound directly interferes with the LDH enzyme activity. | Run a control by adding this compound to the maximum LDH release control lysate to see if it inhibits the enzyme activity. If so, an alternative assay should be considered. |
Visualizing Experimental Workflows and Pathways
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
MTT Assay Workflow
Caption: A streamlined workflow for the MTT cytotoxicity assay.
LDH Assay Workflow
Caption: A step-by-step workflow for the LDH cytotoxicity assay.
References
- 1. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The expression landscape of JAK1 and its potential as a biomarker for prognosis and immune infiltrates in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. takarabio.com [takarabio.com]
- 21. reddit.com [reddit.com]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Designing appropriate positive and negative controls for Jak1-IN-9 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jak1-IN-9, a selective inhibitor of Janus Kinase 1 (JAK1). This guide is intended for scientists and drug development professionals to aid in the design of robust experiments with appropriate positive and negative controls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the Janus Kinase 1 (JAK1) enzyme. It functions by competing with ATP for the binding site on the kinase domain of JAK1.[1][2] This inhibition prevents the autophosphorylation of JAK1 and the subsequent phosphorylation of its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. By blocking the JAK1/STAT signaling pathway, this compound effectively suppresses the cellular response to a variety of pro-inflammatory cytokines that are dependent on this pathway, such as members of the IL-6 and interferon families.[3]
Q2: What are appropriate positive controls for a cell-based this compound experiment?
A2: Appropriate positive controls are crucial for validating your experimental system. You should include:
-
Cytokine Stimulation: Treatment of cells with a known JAK1-activating cytokine (e.g., Interferon-alpha (IFNα), Interferon-gamma (IFNγ), or Interleukin-6 (IL-6)) is essential to induce the phosphorylation of STAT proteins. This confirms that the signaling pathway is active in your cell line.[3]
-
A Known JAK1 Inhibitor: Using a well-characterized JAK1 inhibitor, such as Filgotinib or Upadacitinib, at a concentration known to be effective will confirm that your assay can detect inhibition of the JAK1 pathway.[4][5]
Q3: What are the essential negative controls to include?
A3: Robust negative controls are necessary to ensure the specificity of your results. Key negative controls include:
-
Vehicle Control: This is the most critical negative control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This establishes the baseline level of JAK1/STAT signaling in your stimulated cells.
-
Unstimulated Control: This control consists of cells that are not treated with the activating cytokine. It shows the basal level of STAT phosphorylation in the absence of stimulation.
-
JAK1-Deficient Cell Line (Optional but recommended for specificity): Using a cell line that does not express JAK1 (e.g., U4C cells) can definitively show that the inhibitory effect of this compound is specific to JAK1. In these cells, the cytokine stimulation should not induce STAT phosphorylation, and this compound should have no effect.[6]
Q4: Which cell lines are suitable for studying this compound activity?
A4: The choice of cell line depends on the specific research question. Many cell types respond to JAK1-activating cytokines. Commonly used cell lines include:
-
HEK293 cells: These cells are easily transfectable and can be engineered to express specific cytokine receptors or reporter constructs.
-
HeLa cells: A widely used cancer cell line that responds to various cytokines.
-
Immune cell lines: For immunology-focused research, cell lines such as Jurkat (T cells) or U937 (monocytes) are relevant.
-
Specialized cell lines: For studying specific aspects of JAK1 signaling, JAK1-deficient cell lines like U4C can be invaluable for demonstrating specificity.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK1 enzyme.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound
-
Positive control inhibitor (e.g., Filgotinib)
-
Vehicle (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound and the positive control inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 2.5 µL of the diluted this compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the JAK1 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Western Blot Assay for Inhibition of STAT Phosphorylation
This protocol assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation in cultured cells.
Materials:
-
Cells responsive to a JAK1-activating cytokine (e.g., HeLa cells)
-
Cell culture medium
-
JAK1-activating cytokine (e.g., IFNα)
-
This compound
-
Positive control inhibitor (e.g., Filgotinib)
-
Vehicle (DMSO)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT1, anti-total-STAT1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, a positive control inhibitor, or DMSO for 1-2 hours.
-
Stimulate the cells with the JAK1-activating cytokine (e.g., 10 ng/mL IFNα) for 15-30 minutes. Include an unstimulated, vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Presentation
Table 1: Comparative IC50 Values of Selective JAK1 Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| This compound | Data to be determined by the user | Data to be determined by the user | Data to be determined by the user | Data to be determined by the user | Data to be determined by the user |
| Filgotinib | 10 | 28 | 810 | 1160 | 2.8 |
| Upadacitinib | 43 | 140 | 2300 | 4600 | 3.3 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | 27.7[7] |
Note: IC50 values can vary depending on the assay conditions. The data for Filgotinib, Upadacitinib, and Abrocitinib are provided for comparative purposes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of JAK1 activity by this compound in an in vitro assay. | 1. Incorrect concentration of this compound. 2. Inactive this compound compound. 3. High ATP concentration in the assay. | 1. Verify the dilution calculations and prepare fresh dilutions. 2. Test a new batch of the compound. Run a positive control inhibitor to ensure the assay is working. 3. Use an ATP concentration close to the Km for JAK1 to increase the sensitivity to competitive inhibitors. |
| High background in Western blot for phospho-STAT. | 1. Blocking with milk (casein is a phosphoprotein). 2. Non-specific antibody binding. 3. Insufficient washing. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions. 2. Optimize the primary antibody concentration and incubation time. 3. Increase the number and duration of washes with TBST. |
| No phospho-STAT signal upon cytokine stimulation. | 1. Cell line is not responsive to the cytokine. 2. Inactive cytokine. 3. Suboptimal stimulation time. 4. Phosphatase activity during sample preparation. | 1. Confirm the expression of the cytokine receptor in your cell line. 2. Use a new aliquot of the cytokine. 3. Perform a time-course experiment to determine the peak of STAT phosphorylation. 4. Always use fresh lysis buffer containing phosphatase inhibitors and keep samples on ice. |
| This compound shows inhibition in the negative control (unstimulated cells). | 1. Basal JAK1 activity in the cell line. 2. Off-target effects of this compound. | 1. Some cell lines have constitutive JAK/STAT signaling. Compare the inhibition to the stimulated condition. 2. Test the inhibitor in a JAK1-deficient cell line to assess specificity. |
| Inconsistent results between experiments. | 1. Variation in cell passage number or confluency. 2. Inconsistent incubation times. 3. Reagent variability. | 1. Use cells within a consistent passage number range and seed them to reach a similar confluency. 2. Strictly adhere to the incubation times in the protocol. 3. Prepare fresh reagents and use consistent batches of key components like cytokines and antibodies. |
Visualizations
Caption: The JAK1/STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell-based assay to evaluate this compound activity.
Caption: Logical relationships of controls for a this compound experiment.
References
- 1. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
Refining Jak1-IN-9 treatment duration for optimal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Jak1-IN-9, a potent and selective inhibitor of Janus Kinase 1 (JAK1). The information is tailored for researchers, scientists, and drug development professionals to optimize experimental design and troubleshoot common issues.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question: My cells are showing high levels of toxicity or unexpected off-target effects. What should I do?
Answer: High toxicity or off-target effects can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm Optimal Concentration: The concentration of this compound is critical. An excessive concentration can lead to off-target effects and cytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations around the reported IC50 value for JAK1. If the IC50 for this compound is unknown, a good starting point for many small molecule inhibitors is a range from 1 nM to 10 µM.
-
Assess Treatment Duration: Continuous exposure to the inhibitor may not be necessary and could contribute to toxicity. Consider reducing the treatment duration. A time-course experiment will help identify the minimum time required to achieve maximal inhibition of JAK1 signaling.
-
Check Solvent Compatibility: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible.
-
Evaluate Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells are more susceptible to the toxic effects of inhibitors.
Question: I am not observing the expected level of inhibition of JAK1 signaling. What are the possible reasons?
Answer: A lack of expected inhibition can be due to several experimental variables. Consider the following troubleshooting steps:
-
Verify Inhibitor Potency: Ensure the this compound stock solution is prepared correctly and has not degraded. It is advisable to prepare fresh stock solutions and store them under the recommended conditions (e.g., -20°C or -80°C).
-
Optimize Treatment Conditions:
-
Concentration: The inhibitor concentration may be too low. Refer to dose-response data to ensure you are using a concentration that should elicit a significant effect.
-
Duration: The treatment duration might be too short for the inhibitor to exert its full effect. Perform a time-course experiment to determine the optimal treatment duration.
-
-
Assess Downstream Readout: The method used to assess JAK1 inhibition (e.g., Western blot for phosphorylated STATs) may not be sensitive enough. Ensure your assay is validated and optimized.
-
Consider Cell Line Specifics: Different cell lines can have varying sensitivities to inhibitors due to differences in metabolism or the presence of compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: The optimal concentration of this compound should be determined experimentally for each cell line. A good starting point is to perform a dose-response curve. Based on typical IC50 values for selective JAK1 inhibitors, a concentration range of 1 nM to 10 µM is recommended for initial experiments.
Q2: How long should I treat my cells with this compound to see an effect?
A2: The optimal treatment duration is dependent on the specific cell line and the downstream effect being measured. For signaling pathway studies (e.g., phosphorylation of STATs), effects can often be observed within a few hours. For cellular phenotype studies (e.g., proliferation, apoptosis), longer incubation times (24-72 hours) may be necessary. It is highly recommended to perform a time-course experiment to determine the ideal duration for your specific experimental setup.
Q3: What is a washout experiment and when should I perform one?
A3: A washout experiment is performed to determine if the inhibitory effect of a compound is reversible. This involves treating the cells with the inhibitor for a specific duration, then removing the inhibitor-containing medium, washing the cells with fresh medium, and culturing them in inhibitor-free medium for a further period. This is particularly useful for understanding the duration of the pharmacological effect and for planning experiments where transient inhibition is desired.
Q4: How do I prepare a stock solution of this compound?
A4: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (nM) | % Inhibition of p-STAT3 (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 | 100 ± 3.1 |
| 1 | 15.2 ± 3.1 | 98.5 ± 2.7 |
| 10 | 48.9 ± 4.5 | 95.2 ± 3.5 |
| 50 | 85.1 ± 2.8 | 90.7 ± 4.1 |
| 100 | 92.3 ± 1.9 | 85.3 ± 5.2 |
| 500 | 95.6 ± 1.5 | 70.1 ± 6.8 |
| 1000 | 96.2 ± 1.2 | 55.4 ± 7.3 |
Note: These are example data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Example Time-Course of JAK1 Inhibition by this compound (100 nM)
| Treatment Duration (hours) | % Inhibition of p-STAT3 (Mean ± SD) |
| 0 | 0 ± 1.8 |
| 0.5 | 45.7 ± 5.2 |
| 1 | 78.3 ± 4.1 |
| 2 | 90.1 ± 3.5 |
| 4 | 91.5 ± 2.9 |
| 8 | 92.0 ± 2.5 |
| 24 | 88.4 ± 3.8 |
Note: These are example data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours). This duration may need to be optimized.
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity and a functional assay to measure JAK1 inhibition (e.g., Western blot for p-STATs, ELISA).
-
Data Analysis: Plot the percentage of inhibition and cell viability against the logarithm of the inhibitor concentration to determine the IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%).
Protocol 2: Determining the Optimal Treatment Duration using a Time-Course Experiment
-
Cell Seeding: Seed cells in multiple wells of a plate at a consistent density.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), harvest the cells.
-
Analysis: Analyze the samples to measure the level of JAK1 inhibition (e.g., p-STAT levels).
-
Data Interpretation: Plot the inhibition level against time to determine the time required to achieve maximal and sustained inhibition.
Protocol 3: Washout Experiment to Assess Reversibility
-
Treatment: Treat cells with this compound at an effective concentration for a predetermined optimal duration.
-
Washout: Remove the inhibitor-containing medium. Wash the cells twice with pre-warmed, sterile PBS or serum-free medium.
-
Recovery: Add fresh, inhibitor-free medium to the cells.
-
Time Points: At various time points post-washout (e.g., 1, 4, 8, 24 hours), harvest the cells.
-
Analysis: Analyze the samples to measure the recovery of JAK1 signaling.
Visualizations
Caption: JAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
Validation & Comparative
Validating Jak1-IN-9 Activity: A Comparative Guide to Phospho-Specific Antibodies
For researchers and drug development professionals, accurately validating the efficacy and specificity of kinase inhibitors is paramount. This guide provides a comprehensive comparison of methods using phospho-specific antibodies to validate the activity of Jak1-IN-9, a selective inhibitor of Janus Kinase 1 (Jak1). We present supporting experimental data, detailed protocols, and clear visualizations to aid in the design and execution of robust validation assays.
The JAK-STAT Signaling Pathway: The Target of this compound
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses. This pathway is integral to immunity, cell proliferation, and differentiation[1][2]. The process begins when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs[3]. Jak1 is a key member of this family, involved in the signaling of numerous pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferons (IFN)[4][5].
Activated Jak1 phosphorylates itself (autophosphorylation) and the cytokine receptor, creating docking sites for STAT proteins[3][6]. Jak1 then phosphorylates the recruited STATs, which subsequently dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression[7][8]. This compound exerts its therapeutic effect by inhibiting the kinase activity of Jak1, thereby blocking this phosphorylation cascade.
Phospho-Specific Antibodies for Pathway Validation
To confirm that this compound inhibits its intended target, researchers can measure the phosphorylation status of Jak1 and its downstream STAT substrates. A decrease in the phosphorylation of these proteins upon treatment with the inhibitor serves as a direct indicator of its activity. A variety of commercially available phospho-specific antibodies are available for this purpose.
Table 1: Comparison of Commercially Available Phospho-Specific Antibodies
| Target Protein | Phosphorylation Site | Application | Supplier | Catalog Number |
| p-Jak1 | Tyr1034/1035 | Western Blot | Cell Signaling Technology | #3331[9] |
| p-Jak1 | Tyr1034/1035 | Western Blot, IHC, IP, ELISA | Thermo Fisher Scientific | 44-422G[10] |
| p-STAT1 | Tyr701 | Western Blot, ELISA | Full Moon BioSystems | PJS042[11] |
| p-STAT3 | Tyr705 | ELISA | RayBiotech | PEL-STAT3-Y705[12] |
| p-STAT3 | Tyr705 / Total | ELISA | Abcam | ab126459 |
| p-STAT3 | Ser727 | ELISA | Cell Signaling Technology | #16242[13] |
| p-STAT5 | Y694 | Flow Cytometry | BD Biosciences | Clone 47[14][15] |
Experimental Methods for Validating this compound Activity
The primary methods for quantifying changes in protein phosphorylation are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry. The choice of method depends on the desired throughput, sensitivity, and the specific information required.
Western Blotting
Western blotting is a robust method for visualizing the change in phosphorylation of a specific protein.[16][17] It is often the first step in validating a phospho-specific antibody's performance.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa cells) and grow to 80-90% confluency. Serum-starve cells overnight, then pre-treat with varying concentrations of this compound for 1-2 hours. Stimulate with an appropriate cytokine (e.g., 100 ng/mL IL-6 or IFNα) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with a lysis buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in 2x SDS-PAGE sample buffer.[17] Separate proteins by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[18] Incubate the membrane with the primary phospho-specific antibody (e.g., anti-p-Jak1 or anti-p-STAT3) overnight at 4°C with gentle shaking.[19]
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with an antibody against the total (pan) form of the protein (e.g., total Jak1 or total STAT3).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative, plate-based method for measuring protein phosphorylation, suitable for higher throughput screening.
Protocol:
-
Cell-Based ELISA: Seed 10,000–30,000 cells per well in a 96-well plate and incubate overnight.[20]
-
Treatment: Treat cells with this compound and stimulate with cytokine as described for Western Blotting.
-
Fixing and Permeabilization: After treatment, fix the cells with a fixing solution (e.g., 4% formaldehyde) and then permeabilize to allow antibody entry.
-
Antibody Incubation: Add the primary phospho-specific antibody to each well and incubate for 1-2 hours.[12]
-
Secondary Antibody and Detection: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour.[12]
-
Substrate Addition: After a final wash, add a TMB substrate. The color will develop in proportion to the amount of phosphorylated protein.[20]
-
Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[12]
Flow Cytometry
Flow cytometry is a powerful technique for measuring phosphorylation events on a single-cell level, allowing for the analysis of specific cell subpopulations within a heterogeneous sample like whole blood.[15][21][22]
Protocol:
-
Cell Preparation and Stimulation: For whole blood or isolated peripheral blood mononuclear cells (PBMCs), stimulate approximately 1x10^5 cells per condition with a cytokine (e.g., 100 ng/mL IL-2) for 15 minutes at 37°C.[15][21]
-
Fixation and Permeabilization: Stop the reaction by fixing the cells with a buffer like BD Phosflow Lyse/Fix Buffer.[15] Permeabilize the cells using a buffer such as BD Phosflow Perm Buffer III to allow intracellular antibody staining.[14]
-
Antibody Staining: Incubate the permeabilized cells with a fluorescently-conjugated phospho-specific antibody (e.g., Alexa Fluor 647 anti-pSTAT5) for 30-60 minutes at room temperature in the dark.[14][15] Co-stain with antibodies for cell surface markers (e.g., CD4, CD8) to identify specific T-cell subsets.
-
Acquisition and Analysis: Analyze the cells on a flow cytometer. The level of phosphorylation is measured by the mean fluorescence intensity (MFI) of the phospho-specific antibody in the gated cell population of interest.
Comparative Data Analysis
The goal of these experiments is to generate quantitative data that demonstrates the dose-dependent inhibition of Jak1 signaling by this compound. This is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the phosphorylation signal by 50%.
Table 2: Hypothetical Validation Data for this compound
| Assay | Cell Type | Cytokine Stimulus | Downstream Readout | This compound IC50 (nM) |
| Jak1-dependent Signaling | ||||
| ELISA | A-431 | IL-6 (10 ng/mL) | p-STAT3 (Tyr705) | 15.2 |
| Flow Cytometry | Human CD4+ T-cells | IL-2 (10 ng/mL) | p-STAT5 (Y694) | 25.8 |
| Western Blot | HeLa | IFNα (10 ng/mL) | p-STAT1 (Tyr701) | 12.5 |
| Jak2-dependent Signaling (Selectivity) | ||||
| Flow Cytometry | Human CD33+ Myeloid | GM-CSF (10 ng/mL) | p-STAT5 (Y694) | > 5,000 |
This table presents hypothetical data modeled after similar selective JAK1 inhibitor characterization studies.[23]
The data in Table 2 illustrates how a selective Jak1 inhibitor like this compound should potently inhibit signaling downstream of Jak1-dependent cytokines (IL-6, IL-2, IFNα) while showing significantly less activity against a pathway primarily driven by another Jak family member, such as the GM-CSF/Jak2 pathway. This demonstrates both the on-target activity and the selectivity of the compound.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Phospho-Jak1 (Tyr1034/1035) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-JAK1 (Tyr1034, Tyr1035) Polyclonal Antibody (44-422G) [thermofisher.com]
- 11. fullmoonbio.com [fullmoonbio.com]
- 12. raybiotech.com [raybiotech.com]
- 13. FastScan⢠Phospho-Stat3 (Ser727) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 14. STAT5 phospho-flow cytometry [bio-protocol.org]
- 15. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. file.yizimg.com [file.yizimg.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 22. altasciences.com [altasciences.com]
- 23. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Immunomodulatory Specificity: A Comparative Analysis of Jak1-IN-9 and Pan-JAK Inhibitors
For researchers, scientists, and drug development professionals, the nuanced landscape of Janus kinase (JAK) inhibitors presents both opportunities and challenges. While pan-JAK inhibitors have demonstrated broad efficacy in various inflammatory and autoimmune diseases, their lack of specificity can lead to off-target effects. This guide provides a detailed comparison of the selective inhibitor Jak1-IN-9 against established pan-JAK inhibitors, offering insights into their differential effects on immune cell function, supported by available experimental data and detailed methodologies.
The JAK-STAT signaling pathway is a critical regulator of immune responses, transducing signals for a wide array of cytokines and growth factors. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Pan-JAK inhibitors, such as tofacitinib, baricitinib, and ruxolitinib, target multiple JAK isoforms simultaneously. In contrast, selective inhibitors like this compound are designed to target a specific JAK, offering the potential for a more tailored therapeutic effect with an improved safety profile.
Kinase Inhibitory Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values of this compound and several pan-JAK inhibitors against different JAK isoforms, as determined by in vitro enzyme assays.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference(s) |
| This compound | 72 | 839 | - | - | [1] |
| Tofacitinib | 112 | 20 | 1 | - | [2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [3] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [4] |
Note: "-" indicates data not available in the cited sources.
This compound demonstrates potent inhibition of JAK1 with an IC50 of 72 nM and exhibits significant selectivity, being over 11-fold more selective for JAK1 than for JAK2[1][5]. In contrast, pan-JAK inhibitors show varying degrees of potency against multiple JAK isoforms. Tofacitinib, for instance, potently inhibits JAK3 and JAK2, with a lesser effect on JAK1[2]. Baricitinib is a potent inhibitor of both JAK1 and JAK2, while ruxolitinib also demonstrates strong inhibition of JAK1 and JAK2[4][6].
Visualizing the JAK-STAT Signaling Pathway and Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the points of intervention for both selective JAK1 and pan-JAK inhibitors.
Contrasting Effects on Immune Cell Function
The differential selectivity of this compound and pan-JAK inhibitors is expected to translate into distinct effects on various immune cell functions. While specific cellular data for this compound is limited in publicly available literature, we can infer its likely impact based on its JAK1 selectivity and compare it to the known effects of pan-JAK inhibitors.
STAT Phosphorylation: The phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is a direct downstream event of JAK activation. Selective inhibition of JAK1 by this compound is predicted to primarily block the phosphorylation of STATs downstream of cytokines that signal through JAK1-dependent pathways, such as those involving IL-6 and IFN-γ. Pan-JAK inhibitors, by targeting multiple JAKs, will have a broader inhibitory effect on STAT phosphorylation mediated by a wider range of cytokines. For example, tofacitinib, with its potent JAK3 inhibition, would strongly affect signaling from common gamma-chain cytokines (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) which are crucial for lymphocyte development and function.
Cytokine Release: Pro-inflammatory cytokine production by immune cells is a key driver of autoimmune diseases. Ruxolitinib has been shown to suppress the plasma levels of pro-inflammatory cytokines like IL-6 and TNF-α. By targeting multiple cytokine signaling pathways, pan-JAK inhibitors can broadly dampen the inflammatory cascade. The more focused action of this compound would likely result in a more specific pattern of cytokine inhibition, primarily affecting those regulated by JAK1-dependent signals.
T-Cell Proliferation: Cytokines that signal through the JAK-STAT pathway are critical for T-cell proliferation. Ruxolitinib has been demonstrated to inhibit the proliferation of allogeneic CD4+ effector T cells[7]. The impact of this compound on T-cell proliferation would depend on the specific cytokine stimuli, with an expected inhibition of proliferation driven by JAK1-dependent cytokines.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP and a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (this compound, pan-JAK inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the respective JAK enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Flow Cytometry Assay for STAT Phosphorylation
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets
-
Cytokines for stimulation (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1)
-
Test compounds (this compound, pan-JAK inhibitors)
-
Phosphate-buffered saline (PBS) and FACS buffer
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT1)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STAT proteins.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells with phosphorylated STATs and the mean fluorescence intensity (MFI) in different cell populations.
Cytokine Release Assay
Objective: To quantify the effect of JAK inhibitors on the production and release of cytokines from immune cells.
Materials:
-
PBMCs or specific immune cell subsets
-
Stimulating agent (e.g., lipopolysaccharide [LPS] for monocytes, anti-CD3/CD28 for T-cells)
-
Test compounds (this compound, pan-JAK inhibitors)
-
Cell culture medium (e.g., RPMI-1640)
-
96-well cell culture plates
-
ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for specific cytokines (e.g., IL-6, TNF-α, IFN-γ)
Procedure:
-
Plate the immune cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agent.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production and release.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's protocols.
T-Cell Proliferation Assay
Objective: To assess the impact of JAK inhibitors on T-cell proliferation.
Materials:
-
PBMCs or isolated T-cells
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin [PHA])
-
Test compounds (this compound, pan-JAK inhibitors)
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester [CFSE]) or [³H]-thymidine
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter
Procedure (CFSE Method):
-
Label the T-cells with CFSE dye.
-
Plate the labeled cells in a 96-well plate pre-coated with anti-CD3 antibody and in the presence of soluble anti-CD28 antibody.
-
Add various concentrations of the test compounds or vehicle control to the wells.
-
Incubate the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Cell proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparing the effects of different JAK inhibitors on immune cell function.
Conclusion
The choice between a selective JAK1 inhibitor like this compound and a pan-JAK inhibitor depends on the specific research question or therapeutic goal. Pan-JAK inhibitors offer broad immunosuppression by targeting multiple cytokine pathways, which can be highly effective in complex inflammatory conditions. However, this broad activity may also contribute to a higher incidence of off-target effects. Selective JAK1 inhibitors, while potentially having a more targeted and nuanced effect on the immune system, may offer an improved safety profile by sparing other JAK isoforms that are crucial for processes like hematopoiesis (primarily regulated by JAK2) and the function of certain lymphocyte subsets (regulated by JAK3).
Further cellular and in vivo studies are warranted to fully elucidate the functional consequences of the selective inhibition of JAK1 by this compound and to directly compare its immunomodulatory profile with that of pan-JAK inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for advancing our understanding of JAK inhibitor biology and for the development of next-generation immunomodulatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
Assessing the Specificity of Jak1-IN-9: A Comparative Guide for Researchers
In the landscape of kinase inhibitor development, particularly for immunomodulatory and oncological applications, the specificity of a compound is paramount. This guide provides an objective assessment of the kinase selectivity of Jak1-IN-9, a potent inhibitor of Janus kinase 1 (JAK1). By comparing its performance with other well-characterized JAK inhibitors and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the information needed to evaluate this compound for their specific research applications.
Introduction to JAK1 Inhibition and the Importance of Selectivity
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine and growth factor signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers.[2] JAK1, in particular, is a key player in the signaling of numerous pro-inflammatory cytokines, making it an attractive therapeutic target.[3][4]
Selective inhibition of JAK1 is hypothesized to offer therapeutic benefits while minimizing off-target effects associated with the inhibition of other JAK family members. For instance, JAK2 inhibition is linked to hematological side effects, while JAK3 inhibition can lead to immunosuppression.[5] Therefore, a comprehensive understanding of a JAK inhibitor's selectivity across the entire kinome is crucial for predicting its efficacy and safety profile.
Kinase Selectivity Profile of this compound
This compound has been identified as a potent and selective inhibitor of JAK1. The primary biochemical potency of this compound against JAK1 is reported with a half-maximal inhibitory concentration (IC50) of 72 nM.[6] Furthermore, it is described as having a selectivity of at least 12-fold for JAK1 over other JAK family members.[6]
To provide a clearer picture of its specificity, we compare the available data for this compound with that of other known JAK inhibitors, Tofacitinib and Filgotinib, in the table below.
| Kinase Target | This compound IC50 (nM) | Tofacitinib IC50 (nM) | Filgotinib IC50 (nM) |
| JAK1 | 72 [6] | 112 | 10 |
| JAK2 | >864 (estimated) | 20 | 28 |
| JAK3 | >864 (estimated) | 1 | 810 |
| TYK2 | Data not available | 958 | 116 |
Note: The IC50 values for this compound against JAK2 and JAK3 are estimated based on the reported ≥12-fold selectivity. Specific experimental values from a broad kinase panel screen are not publicly available at the time of this publication. Data for Tofacitinib and Filgotinib are compiled from various sources for comparative purposes.
The data indicates that while this compound is a potent JAK1 inhibitor, a full assessment of its off-target effects would necessitate screening against a broad panel of kinases.
Experimental Protocols
A thorough assessment of kinase inhibitor specificity is achieved through a broad kinase panel screen. Below is a detailed methodology for a typical in vitro kinase assay used in such screens.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a common method for determining the IC50 of a compound against a panel of kinases.
1. Materials and Reagents:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Test compound (this compound) serially diluted in DMSO
-
96-well or 384-well plates
-
Phosphocellulose paper or filter plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
In the wells of the reaction plate, add the kinase reaction buffer.
-
Add the specific peptide substrate and the recombinant kinase to each well.
-
Add the diluted test compound to the respective wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction by adding a stop solution, such as 0.75% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper/filter plates.
-
Wash the phosphocellulose paper/filter plates extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To further contextualize the role of JAK1 and the process of evaluating its inhibitors, the following diagrams are provided.
Conclusion
This compound is a potent inhibitor of JAK1 with a reported IC50 of 72 nM and a selectivity of at least 12-fold over other JAK family members.[6] This initial data is promising for its potential as a selective research tool. However, for a comprehensive assessment of its specificity and to predict potential off-target effects, a broad kinase panel screen is essential. The provided comparative data with other JAK inhibitors highlights the importance of generating a complete selectivity profile. Researchers interested in utilizing this compound should consider its current data profile in the context of their experimental needs and may find it beneficial to perform further in-house selectivity profiling to fully characterize its activity.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK1: Number one in the family; number one in inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Investigating Jak1-IN-9 cross-reactivity with other tyrosine kinases
A. Introduction B. Comparative Analysis of Jak1-IN-9 Cross-reactivity C. Signaling Pathway Context D. Experimental Methodologies E. Conclusion F. References
A. Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signal transduction for a wide array of cytokines, interferons, and hormones. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes play a pivotal role in the JAK-STAT signaling pathway, which is integral to immune system regulation, hematopoiesis, and inflammatory responses.
Given their central role in these pathways, JAKs have become significant therapeutic targets for autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. However, the high degree of homology in the ATP-binding site across JAK family members presents a challenge in developing isoform-selective inhibitors. Lack of selectivity can lead to off-target effects; for instance, inhibition of JAK2 is associated with hematological side effects like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.
This compound (also known as compound 23a) is a novel, potent, and selective inhibitor of JAK1 developed for therapeutic applications where specific modulation of the JAK1 pathway is desired. This guide provides a comparative analysis of this compound's cross-reactivity against other JAK family tyrosine kinases, supported by quantitative biochemical data.
B. Comparative Analysis of this compound Cross-reactivity
The inhibitory activity of this compound was assessed against all four members of the JAK kinase family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined using a radiometric protein kinase assay. This direct and quantitative method provides a clear measure of the compound's potency and selectivity.
The results demonstrate that this compound is a highly potent inhibitor of JAK1 with an IC50 of 72 nM. Its cross-reactivity with other JAK family members is significantly lower, showcasing its selectivity.
Table 1: Inhibitory Activity (IC50) of this compound Against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK1) |
| JAK1 | 72 | 1x |
| JAK2 | 870 | 12.1x |
| JAK3 | >1000 | >13.9x |
| TYK2 | >1000 | >13.9x |
| Data sourced from Kim, W., et al. (2022). |
As shown in the table, this compound is over 12-fold more selective for JAK1 than for JAK2, and more than 13-fold selective over JAK3 and TYK2. This selectivity profile suggests a reduced potential for off-target effects associated with the inhibition of other JAK isoforms.
C. Signaling Pathway Context
To understand the functional implications of this compound's selectivity, it is important to visualize its place within the JAK-STAT signaling cascade. This pathway is initiated when a cytokine binds to its specific receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to regulate gene expression.
D. Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug discovery. The data presented in this guide was generated using a standardized biochemical assay workflow.
Detailed Protocol: Radiometric Protein Kinase Assay
This protocol outlines the method used to determine the IC50 values for this compound against the panel of JAK kinases.
-
Reaction Mixture Preparation : A master mix for the kinase reaction is prepared in a buffer solution (e.g., Tris-HCl, pH 7.5) containing MgCl₂, MnCl₂, and Sodium Vanadate.
-
Inhibitor Addition : this compound is serially diluted in DMSO and then added to the reaction wells. A control reaction containing only DMSO (no inhibitor) is included to represent 100% enzyme activity.
-
Enzyme Addition : The specific recombinant human JAK kinase (JAK1, JAK2, JAK3, or TYK2) is added to the wells containing the inhibitor dilutions. The mixture is pre-incubated to allow the inhibitor to bind to the kinase.
-
Reaction Initiation : The kinase reaction is initiated by adding a solution containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and radiolabeled ATP ([γ-33P]ATP).
-
Incubation : The reaction plate is incubated at room temperature for a defined period (e.g., 40 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination : The reaction is stopped by adding a solution of phosphoric acid.
-
Substrate Capture : The reaction mixtures are transferred to a filtermat, which captures the phosphorylated substrate. The filtermat is then washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Signal Detection : After drying, the radioactivity retained on the filtermat, which is proportional to the kinase activity, is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
E. Conclusion
The experimental data clearly indicate that this compound is a potent and selective inhibitor of JAK1. Its significantly weaker activity against JAK2, JAK3, and TYK2 suggests a favorable cross-reactivity profile. This selectivity is a key attribute for a second-generation JAK inhibitor, as it may translate to a better safety profile by avoiding the adverse effects associated with the inhibition of other JAK family members. The focused action of this compound makes it a valuable tool for researchers investigating JAK1-mediated signaling pathways and a promising candidate for the development of targeted therapies for inflammatory and autoimmune diseases.
F. References
Kim, W., Lee, S. M., Jeong, P. H., & Kim, Y. C. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & medicinal chemistry letters, 55, 128451. Norman, P. (2014). Selective JAK inhibitors in development for rheumatoid arthritis. Expert Opinion on Investigational Drugs, 23(8), 1067-1077. MedchemExpress. (n.d.). JAK/STAT Signaling. Retrieved from MedchemExpress website. Kim, W., Lee, S. M., Jeong, P. H., & Kim, Y. C. (2021). Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. ResearchGate. Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: From hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of medicinal chemistry, 57(12), 5023–5038. Zak, M., et al. (2019). Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling. Bioorganic & Medicinal Chemistry Letters, 29(12), 1522-1531. Park, H., et al. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. In Methods in Molecular Biology (Vol. 893, pp. 159-168). Humana Press. Su, Q., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. BellBrook Labs. (n.d.). JAK1 Assay. Retrieved from BellBrook Labs website. BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from BPS Bioscience website. Xing, L., et al. (2020). Selective Tyk2 inhibitors as potential therapeutic agents: a patent review (2015-2018). Expert Opinion on Therapeutic Patents, 30(4), 267-283. Kubinyi, H. (2013). Conditional Deletion of Jak2 Reveals an Essential Role in Hematopoiesis throughout Mouse Ontogeny: Implications for Jak2 Inhibition in Humans. ResearchGate. BPS Bioscience. (n.d.). JAK1 Assay Service. Retrieved from BPS Bioscience website. Parampalli, A., et al. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 14(10), 1035. GeneCards. (n.d.). JAK1 Gene. Retrieved from GeneCards website. Wikipedia. (n.d.). Janus kinase. Retrieved from Wikipedia.
A Comparative Guide to Downstream Gene Expression Changes: Jak1-IN-9 vs. Baricitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the downstream gene expression changes induced by two Janus kinase (JAK) inhibitors: Jak1-IN-9 and the clinically approved drug, baricitinib. While baricitinib is a well-characterized inhibitor of both JAK1 and JAK2, this compound is a research compound with a more selective profile for JAK1. This comparison aims to shed light on the nuances of their molecular impacts, supported by experimental data for baricitinib and inferred effects for this compound based on the established roles of JAK1 signaling.
Introduction to JAK Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[3][4] JAK inhibitors, by blocking the enzymatic activity of JAKs, modulate the downstream signaling events, leading to changes in gene expression and subsequent physiological responses.[4][5]
Baricitinib is an oral, selective, and reversible inhibitor of JAK1 and JAK2.[6][7] Its efficacy in treating conditions like rheumatoid arthritis and systemic lupus erythematosus (SLE) is attributed to its ability to reduce the expression of a network of genes associated with the JAK/STAT pathway and cytokine signaling.[8][9]
This compound is a research chemical designed to be a selective inhibitor of JAK1. Due to its selective nature, it is expected to primarily impact signaling pathways mediated by JAK1-dependent cytokines.
Comparative Analysis of Gene Expression Changes
The following tables summarize the known and expected effects of baricitinib and this compound on downstream gene expression. The data for baricitinib is derived from studies in patients with autoimmune diseases, primarily SLE.[8][9][10][11] The effects of this compound are inferred from the established role of JAK1 in cytokine signaling.[6][8]
| Target Pathway | Baricitinib (JAK1/JAK2 Inhibitor) | This compound (Selective JAK1 Inhibitor) (Inferred) |
| JAK/STAT Signaling | Significant reduction in the mRNA expression of STAT1, STAT2, and STAT4 target genes.[8][9][10] | Expected to primarily reduce the expression of STAT1 and other STATs downstream of JAK1-dependent cytokine receptors. |
| Interferon (IFN) Response | Marked reduction in the expression of multiple interferon-responsive genes.[8][9] | Expected to significantly reduce the expression of Type I and Type II interferon-responsive genes, as JAK1 is crucial for their signaling.[8] |
| Cytokine Signaling | Decreased expression of genes regulated by various interleukins (ILs) and growth factors.[6][7] | Expected to decrease the expression of genes regulated by cytokines that primarily signal through JAK1, such as IL-6 and IL-10 family cytokines.[6] |
| Key Downregulated Genes/Gene Sets with Baricitinib Treatment | Rationale for Downregulation | Expected Impact of this compound |
| STAT1-target genes | Inhibition of JAK1 and JAK2, which are upstream activators of STAT1.[8][9] | High. JAK1 is a primary activator of STAT1. |
| STAT2-target genes | Inhibition of JAK1, a key component of the Type I IFN receptor signaling complex that activates STAT2.[8][9] | High. JAK1 is essential for Type I IFN signaling. |
| STAT4-target genes | Inhibition of JAK2, which is involved in IL-12 signaling that activates STAT4.[8][9] | Moderate. Primarily through indirect effects or if there is any off-target activity on JAK2. |
| Interferon-responsive genes (e.g., IFI6, IFI44L, IFIT1) | Blockade of IFN-α and IFN-γ signaling which rely on JAK1.[8][9] | High. Direct consequence of inhibiting the IFN signaling pathway. |
| IL-12p40 | Reduction in serum levels, likely due to inhibition of upstream signaling.[8][9] | Moderate. IL-12 signaling is more dependent on JAK2 and TYK2. |
| IL-6 | Reduction in serum levels.[8][9] | High. IL-6 signals through a receptor complex that utilizes JAK1. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach for such a comparative study, the following diagrams are provided.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Caption: Workflow for comparing gene expression changes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on baricitinib. These protocols can be adapted for a comparative study including this compound.
Gene Expression Profiling using Microarrays
This protocol is based on the methods described in studies analyzing gene expression changes in whole blood from SLE patients treated with baricitinib.[8][9][10]
-
Sample Collection and RNA Isolation:
-
Whole blood samples are collected from study participants at baseline and various time points post-treatment.
-
RNA is isolated from the whole blood using a suitable kit (e.g., PAXgene Blood RNA Kit) according to the manufacturer's instructions.
-
The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Microarray Hybridization:
-
The isolated RNA is processed for microarray analysis using a commercial kit (e.g., Affymetrix WT Plus Reagent Kit).
-
The labeled and fragmented single-stranded cDNA is hybridized to a microarray chip (e.g., Affymetrix Human Transcriptome Array 2.0).
-
The arrays are washed, stained, and scanned using a dedicated microarray scanner.
-
-
Data Analysis:
-
The raw microarray data is processed and normalized using appropriate software (e.g., Transcriptome Analysis Console Software).
-
Statistical analysis is performed to identify differentially expressed genes between treatment groups and placebo at different time points.
-
Gene set enrichment analysis and pathway analysis are conducted to identify the biological pathways significantly affected by the treatment.
-
Serum Cytokine Measurement
This protocol is for quantifying changes in cytokine levels in the serum of treated patients.[8][9]
-
Sample Collection and Processing:
-
Blood samples are collected and centrifuged to separate the serum.
-
The serum is stored at -80°C until analysis.
-
-
Cytokine Quantification:
-
Serum levels of key cytokines (e.g., IFN-α, IFN-γ, IL-12p40, IL-6) are measured using ultrasensitive quantitative assays, such as single-molecule array (Simoa) technology or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The concentrations of the cytokines are determined based on standard curves.
-
Statistical comparisons are made between the treatment and placebo groups to assess the effect of the inhibitor on cytokine levels.
-
Conclusion
Baricitinib, as a JAK1/JAK2 inhibitor, demonstrates a broad impact on the gene expression profiles associated with autoimmune and inflammatory conditions. It effectively downregulates key inflammatory pathways, including the JAK/STAT and interferon signaling pathways. This compound, with its presumed selectivity for JAK1, is expected to have a more focused effect, primarily targeting the signaling of cytokines that rely on JAK1. This could potentially offer a more targeted therapeutic approach with a different safety and efficacy profile.
Direct comparative studies using standardized experimental protocols are necessary to fully elucidate the distinct downstream gene expression signatures of this compound and baricitinib. Such studies would provide valuable insights for researchers and drug developers in the field of JAK inhibition.
References
- 1. Complex Autoinflammatory Syndrome Unveils Fundamental Principles of JAK1 Kinase Transcriptional and Biochemical Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decreased expression of JAK1 associated with immune infiltration and poor prognosis in lung adenocarcinoma | Aging [aging-us.com]
- 4. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic Profiling of T-Cell Neoplasms Reveals Frequent JAK1 and JAK3 Mutations With Clonal Evasion From Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. The expression landscape of JAK1 and its potential as a biomarker for prognosis and immune infiltrates in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of JAK1 Inhibitors in Preclinical Models: A Focus on Jak1-IN-9
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Janus kinase 1 (JAK1) inhibitor, Jak1-IN-9, and other leading alternatives in preclinical disease models of autoimmune disorders. While preclinical data for this compound in these specific models are not publicly available, this document summarizes its known biochemical profile and presents a comparison with established JAK1 inhibitors for which extensive preclinical efficacy data exists. This guide also includes detailed experimental protocols and visual workflows to support further research and development.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] These enzymes are integral to the JAK-STAT signaling pathway, which regulates immune responses, inflammation, and cell growth.[2] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making JAK inhibitors a promising therapeutic class.[3] Selective inhibition of JAK1 is a key strategy to modulate inflammatory responses while potentially minimizing side effects associated with the inhibition of other JAK isoforms.[4]
This compound: A Selective JAK1 Inhibitor
This compound is a potent and selective inhibitor of JAK1 with a reported half-maximal inhibitory concentration (IC50) of 72 nM.[5][6] It demonstrates at least 12-fold selectivity for JAK1 over other JAK family members.[5] While its efficacy in preclinical models of autoimmune diseases has not been detailed in available literature, it has been utilized as a tool compound in cancer research to probe the JAK1/STAT5 signaling pathway.[7][8][9]
Comparative Analysis of JAK1 Inhibitors
The following table summarizes the in vitro potency of this compound and compares it with other well-characterized JAK inhibitors that have demonstrated efficacy in preclinical models of arthritis.
| Compound | Target(s) | IC50 (JAK1) | Preclinical Model Efficacy (Arthritis Models) | Reference(s) |
| This compound | Selective JAK1 | 72 nM | Data not available | [5][6] |
| Tofacitinib | JAK1/JAK3 | 112 nM | Demonstrated efficacy in rodent models of arthritis.[4][10] | [4][10] |
| Filgotinib | Selective JAK1 | 10 nM | Effective in preclinical models of arthritis.[10] | [10] |
| Upadacitinib | Selective JAK1 | 43 nM | Potent efficacy in rat adjuvant-induced arthritis model. | |
| LW402 | Selective JAK1 | 7.7 nM | Dose-dependent improvement in rat adjuvant-induced and mouse collagen-induced arthritis models.[11] | [11] |
| INCB028050 | JAK1/JAK2 | 5.9 nM | Significant efficacy in rat adjuvant arthritis model.[3] | [3] |
Signaling Pathway and Experimental Workflow
To facilitate further research, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating the in vivo efficacy of a JAK1 inhibitor in a preclinical arthritis model.
Experimental Protocols
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
A common preclinical model for rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model in rodents. A generalized protocol to evaluate the efficacy of a JAK1 inhibitor is as follows:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant is prepared.
-
On day 0, mice are immunized with an intradermal injection of the emulsion at the base of the tail.
-
On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant is administered.
-
-
Treatment:
-
Mice are randomized into treatment groups upon the onset of arthritis (clinical score > 1).
-
Treatment groups may include a vehicle control, multiple dose levels of the test compound (e.g., this compound), and a positive control (e.g., Tofacitinib).
-
The compounds are typically administered orally once or twice daily for a specified period (e.g., 14-21 days).
-
-
Efficacy Evaluation:
-
Clinical Assessment: Arthritis severity is scored daily or every other day based on erythema and swelling of the paws (scale of 0-4 per paw, for a maximum score of 16). Paw thickness is measured using a digital caliper.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA. Spleen or lymph node cells can be isolated to assess the phosphorylation status of STAT proteins by flow cytometry or Western blot.
-
Conclusion
This compound is a potent and selective JAK1 inhibitor based on its in vitro biochemical profile. However, a comprehensive evaluation of its therapeutic potential in autoimmune diseases requires in vivo studies in relevant preclinical models. The provided comparative data on other JAK inhibitors and the detailed experimental protocol offer a framework for such investigations. Future studies are warranted to determine if the in vitro selectivity of this compound translates to a favorable efficacy and safety profile in vivo, which would be a critical step in its development as a potential therapeutic agent.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nuclear PLD1 combined with NPM1 induces gemcitabine resistance through tumorigenic IL7R in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancerbiomed.org [cancerbiomed.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Jak1-IN-9: A Precautionary Approach for Laboratory Settings
Immediate Safety Notice: A specific Safety Data Sheet (SDS) for Jak1-IN-9 is not publicly available. The disposal procedures outlined below are based on general best practices for handling potent, research-grade kinase inhibitors with unknown specific hazards. Researchers, scientists, and drug development professionals must consult the SDS provided by their chemical supplier for definitive safety and disposal information and adhere to all local, state, and federal regulations. In the absence of specific data, a precautionary approach dictates treating the substance as hazardous waste.
This guide provides essential logistical and safety information for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Guiding Principle: Treat as Hazardous Chemical Waste
Given that this compound is a potent and selective kinase inhibitor, and without a specific SDS detailing its toxicity, environmental hazards, or reactivity, all waste materials contaminated with this compound must be handled as hazardous chemical waste.[1][2] This includes:
-
Neat (pure) this compound: Any unused or expired solid compound.
-
Contaminated Labware: Pipette tips, vials, flasks, and any other disposable equipment that has come into direct contact with this compound.
-
Solutions: Stock solutions (e.g., in DMSO) and experimental media containing this compound.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, or other protective gear.
-
Spill Cleanup Materials: Absorbent pads, wipes, and any other materials used to clean a spill of this compound.[1]
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the sanitary sewer.[3]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, always wear appropriate PPE:
-
Standard laboratory coat
-
Safety goggles or a face shield
-
Compatible chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Segregation and Collection Proper segregation is critical to prevent dangerous chemical reactions.[4]
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., powder, contaminated wipes, pipette tips, vials) in a dedicated, leak-proof hazardous waste container.[2]
-
The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container is a common choice.
-
Do not mix with other incompatible waste streams. For example, keep it separate from strong acids, bases, or oxidizers.[5]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., solutions in DMSO, aqueous buffers) in a separate, leak-proof, and shatter-resistant hazardous waste container (e.g., a plastic carboy).[6]
-
Ensure the container is compatible with all components of the liquid waste, including solvents.
-
Keep the container securely closed except when adding waste.[4][7] Do not leave a funnel in the container opening.[4]
-
-
Sharps Waste:
-
Any contaminated sharps (needles, scalpels, glass Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Labeling Hazardous Waste Containers Proper labeling is a regulatory requirement and essential for safety.[4][8]
-
As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label.[1][2]
-
The label must clearly state:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[4]
-
List all other constituents and their approximate percentages (e.g., "DMSO ~99%", "this compound <1%").[4]
-
The date accumulation started.
-
The specific hazard characteristics (e.g., "Toxic"). Since the hazards are not fully known, a precautionary "Toxic" or "Caution: Substance Not Fully Tested" designation is prudent.[9]
-
Step 4: Storage in a Satellite Accumulation Area (SAA) Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7][10]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][7]
-
Store liquid waste containers in secondary containment (e.g., a plastic tray or tub) to contain potential leaks or spills.[2][6]
-
Segregate containers of incompatible wastes within the SAA.[4]
Step 5: Arranging for Disposal
-
Once a waste container is 90% full, or if you are finished generating that waste stream, complete the "full date" on the hazardous waste label.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a chemical waste pickup.[3][4] Follow their specific procedures for requesting a collection.
-
Do not transport hazardous waste outside of your laboratory; this should be done by trained EHS staff.[1]
General Laboratory Waste Guidelines
The following table summarizes key quantitative limits and rules based on general laboratory chemical waste management guidelines. These are not specific to this compound but represent common institutional policies.
| Guideline Category | Specification | Regulation/Policy Source |
| Satellite Accumulation Area (SAA) Limits | Max. 55 gallons of hazardous waste per SAA. | US EPA / Institutional EHS[5][6][7] |
| Max. 1 quart of acutely toxic (P-listed) waste. | US EPA / Institutional EHS[5][6][7] | |
| Container Fullness | Containers are considered "full" at 90% capacity. | Institutional EHS[4] |
| Full containers must be removed by EHS within 3 days. | US EPA / Institutional EHS[7] | |
| Sanitary Sewer (Drain) Disposal | NOT permitted for this compound. | Precautionary Principle |
| Generally for aqueous solutions with pH between 5.5 and 9.5. | Institutional EHS[6] | |
| Not for chemicals that are toxic, flammable, or reactive. | General EHS Guidelines[6] | |
| Empty Container Disposal | Containers that held acutely toxic waste must be triple-rinsed. | US EPA / Institutional EHS[1][2] |
| The rinsate must be collected as hazardous waste.[1][2] | US EPA / Institutional EHS | |
| After proper rinsing, deface labels and dispose of as regular trash. | Institutional EHS[1] |
Experimental Protocols & Visualizations
As this document provides disposal protocols rather than experimental results, detailed experimental methodologies are not applicable. However, to aid in decision-making, the following logical workflow for laboratory chemical waste is provided.
Caption: Logical workflow for laboratory chemical waste disposal decision-making.
By adhering to these precautionary procedures, researchers can ensure the safe and compliant disposal of this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Chemical Waste – EHS [ehs.mit.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
